Duocarmycin Sa
Description
This compound has been reported in Streptomyces with data available.
structure similar to CC-1065 and yatakemycin, composed of a pyrrolo-indole plus an indole; isolated from Streptomyces
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNATVDKACXKTF-XELLLNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926663 | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-24-3 | |
| Record name | (+)-Duocarmycin SA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duocarmycin SA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin SA, a potent antitumor antibiotic isolated from Streptomyces species, exerts its exceptional cytotoxicity through a sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with DNA, the resulting cellular responses, and the experimental methodologies used to elucidate these processes. Quantitative data on its cytotoxic activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the intricate processes involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Core Mechanism of Action: DNA Minor Groove Alkylation
The primary mechanism of action of this compound is its ability to covalently modify DNA, leading to a cascade of cellular events that culminate in cell death.[1][2][3] This process can be broken down into two key steps:
-
Minor Groove Binding and Sequence Recognition: this compound exhibits a strong preference for binding within the minor groove of the DNA double helix.[2][3] Its curved molecular structure allows it to fit snugly into the narrow groove, with a particular affinity for AT-rich sequences.[4] This sequence-selective binding is a critical determinant of its potent biological activity.
-
DNA-Catalyzed Alkylation of Adenine-N3: Following minor groove binding, a DNA-catalyzed activation of the reactive spirocyclopropylhexadienone moiety of this compound occurs.[5] This activation transforms the relatively stable molecule into a potent electrophile. The proximity and orientation afforded by minor groove binding facilitate a nucleophilic attack from the N3 position of an adenine base on the least substituted carbon of the cyclopropane ring.[2] This results in the formation of a covalent adduct, irreversibly linking this compound to the DNA.[2]
Quantitative Data: Cytotoxicity of this compound
The potent antitumor activity of this compound is reflected in its extremely low IC50 values across a range of cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| L1210 | Murine Leukemia | 8 | [6] |
| U-138 MG | Glioblastoma | 1.8 | [1] |
| U-138 MG | Glioblastoma | 400 | [1] |
| Molm-14 | Acute Myeloid Leukemia | ~11 | [7] |
| HeLa S3 | Cervical Cancer | 0.69 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Gel Mobility Shift Assay (EMSA) for Duocarmycin-DNA Adducts
EMSA is used to detect proteins that bind to specific DNA sequences, including those modified by drugs like this compound.
Materials:
-
Labeled DNA probe (e.g., 32P- or fluorescently-labeled oligonucleotide containing an AT-rich sequence)
-
This compound
-
Nuclear or whole-cell extracts
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading dye
-
Autoradiography film or fluorescence imager
Protocol:
-
Incubate the labeled DNA probe with this compound at a desired concentration to form DNA adducts.
-
In a microcentrifuge tube, combine the this compound-treated labeled probe, nuclear extract, and poly(dI-dC) in the binding buffer.
-
Incubate the binding reaction at room temperature for 20-30 minutes.[9]
-
Add loading dye to the reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front has migrated an appropriate distance.[10]
-
Dry the gel (if using radiolabeling) and expose it to autoradiography film or image the gel using a fluorescence imager.[10]
-
A "shifted" band indicates the formation of a protein-DNA complex. The intensity of this shift can be altered by the presence of this compound adducts.
Clonogenic Assay for Radiosensitization
The clonogenic assay assesses the ability of a single cell to grow into a colony and is the gold standard for measuring the cytotoxic effects of ionizing radiation. This protocol can be adapted to evaluate the radiosensitizing effects of this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Prepare a single-cell suspension of the desired cancer cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment.
-
Allow the cells to attach for a few hours.
-
Treat the cells with a low, non-toxic concentration of this compound for a specified period (e.g., 24 hours).
-
Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of acetic acid and methanol (1:7).
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the data to determine the dose enhancement factor.
Signaling Pathways and Cellular Responses
The formation of this compound-DNA adducts triggers a robust cellular response, primarily through the activation of the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis.[11][12]
DNA Damage Response (DDR) Pathway
The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.
Caption: DNA Damage Response to this compound.
Upon this compound-induced DNA damage, particularly the formation of bulky adducts and subsequent double-strand breaks during replication, sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[12][13] These kinases then phosphorylate and activate downstream transducer kinases, including CHK1 and CHK2.[14] This signaling cascade converges on effector proteins like the tumor suppressor p53, leading to its stabilization and activation.[15] Activated p53 can induce cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[11] It can also initiate apoptosis if the damage is too severe to be repaired.
Apoptotic Pathway
This compound is a potent inducer of apoptosis, or programmed cell death.
Caption: this compound-Induced Apoptosis.
The apoptotic response to this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Application in Antibody-Drug Conjugates (ADCs)
The exceptional potency of this compound makes it an ideal payload for antibody-drug conjugates (ADCs).[16] ADCs are a class of targeted therapies designed to deliver highly cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.
General Workflow for this compound-ADC Development
Caption: General Workflow for ADC Development.
The development of a this compound-based ADC involves several key stages.[17][18] First, a monoclonal antibody that specifically targets a tumor-associated antigen is selected. A suitable linker, which can be either cleavable or non-cleavable, is chosen to connect the antibody to the this compound payload. Following chemical conjugation, the resulting ADC is purified and characterized to determine properties such as the drug-to-antibody ratio (DAR). The efficacy of the ADC is then evaluated in vitro through binding, internalization, and cytotoxicity assays. Promising candidates are further tested in in vivo preclinical models, such as tumor xenografts in mice, to assess their antitumor activity and safety profile before consideration for clinical trials.[19]
Conclusion
This compound is an exceptionally potent antitumor agent with a well-defined mechanism of action centered on the sequence-selective alkylation of DNA. Its ability to bind to the minor groove of DNA and form a covalent adduct with adenine triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The profound cytotoxicity of this compound has made it a valuable payload for the development of targeted antibody-drug conjugates, representing a promising strategy for cancer therapy. A thorough understanding of its molecular mechanism and the cellular pathways it perturbs is crucial for the continued development and optimization of duocarmycin-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of duplex DNA in nucleosome core particles by this compound and yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage [pubmed.ncbi.nlm.nih.gov]
- 16. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. sciex.com [sciex.com]
- 19. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Duocarmycin SA: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and production of duocarmycin SA, a highly potent antitumor antibiotic produced by Streptomyces. Duocarmycins represent a class of exceptionally potent antineoplastic compounds, notable for their extreme cytotoxicity.[1] This document details the methodologies for cultivation of the producing organism, extraction and purification of the target compound, and provides available quantitative data.
Discovery of this compound
This compound was discovered in 1990 and isolated from a strain of Streptomyces sp. DO-113 (FERM BP 2222).[2][3] This strain was identified from a soil sample collected near the Rokkakudo temple in Kyoto, Japan.[2][3] The duocarmycins are a family of related natural products first isolated from Streptomyces bacteria in 1978.[1] this compound is among the most potent cytotoxic agents discovered, exhibiting IC50 values in the picomolar range against various cancer cell lines.[4][5] It is more stable in culture media compared to other duocarmycins like duocarmycin A.[4]
Production of this compound
The production of this compound is achieved through fermentation of Streptomyces sp. DO-113. The process involves a two-stage fermentation protocol: a seed culture stage to generate sufficient biomass and a production fermentation stage for the synthesis of the antibiotic.
Quantitative Data
The following table summarizes the quantitative data related to the production and activity of this compound.
| Parameter | Value | Reference |
| Producer Strain | Streptomyces sp. DO-113 (FERM BP-2222) | [2][3] |
| Fermentation Volume | 1,100 Liters | [6] |
| Final Purified Yield | 16.2 mg | [6] |
| Overall Yield | ~14.7 µg/L | Calculated from[6] |
| IC50 (HeLa S3 cells) | 0.00069 nM | [2] |
| IC50 (L1210 cells) | 10 pM | [5] |
| IC50 (U-138 MG cells) | 0.4 nM | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the production and isolation of this compound.
Fermentation Protocol
3.1.1. Seed Culture
-
Inoculation: Inoculate spores of Streptomyces sp. DO-113 into the seed culture medium.
-
Medium Composition:
-
Yeast Extract: 0.5%
-
Bacto Tryptone: 0.5%
-
Glucose: 1%
-
Soluble Starch: 1%
-
Beef Extract: 0.3%
-
CaCO₃: 0.2%
-
pH: 7.2
-
-
Incubation: Incubate at 28°C for 48 hours with shaking.[6]
3.1.2. Production Fermentation
-
Inoculation: Inoculate the production fermentation medium with a 5% vegetative seed culture.[6]
-
Medium Composition:
-
Soluble Starch: 5%
-
Dry Yeast: 1.4%
-
KH₂PO₄: 0.05%
-
MgSO₄·7H₂O: 0.05%
-
CuSO₄ (anhydrous): 0.0001%
-
CrK(SO₄)₂·12H₂O: 0.0001%
-
NiSO₄·6H₂O: 0.00005%
-
CaCO₃: 0.5%
-
pH: 7.0
-
-
Incubation: Incubate at 28°C for 4 days.[6] Peak titers are typically reached after this period.[6]
Extraction and Purification Protocol
-
Initial Extraction:
-
Resin Chromatography:
-
Silica Gel Chromatography:
-
Aminopropyl Silane Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and isolation of this compound.
Putative Regulatory Pathway for this compound Biosynthesis
The specific signaling pathway for this compound biosynthesis has not been fully elucidated. However, the regulation of antibiotic production in Streptomyces is often controlled by Streptomyces Antibiotic Regulatory Proteins (SARPs).[7][8] These proteins typically act as pathway-specific activators by binding to the promoter regions of the biosynthetic genes.[9] The following diagram illustrates a generalized putative regulatory cascade that may be involved in this compound production.
Caption: A putative SARP-mediated regulatory pathway for this compound biosynthesis.
References
- 1. Duocarmycins, potent antitumor antibiotics produced by Streptomyces sp. structures and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissolution of the Disparate: Co-ordinate Regulation in Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Duocarmycin SA: Chemical Structure, Properties, and Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of duocarmycin SA (DSA), a highly potent antitumor antibiotic. This compound belongs to a class of natural products isolated from Streptomyces bacteria and is renowned for its exceptional cytotoxicity.[1] This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
This compound is characterized by a unique chemical architecture, consisting of a DNA-binding subunit and a highly reactive alkylating subunit containing a spirocyclopropylindole moiety. This structure is critical for its biological activity.[2] The stability of the naturally occurring DSA was improved for therapeutic use by creating prodrug analogs, such as seco-DSA, which masks the reactive cyclopropane ring.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 130288-24-3 | [4] |
| Molecular Formula | C₂₅H₂₃N₃O₇ | [5] |
| Molecular Weight | 477.5 g/mol | [5] |
| Melting Point | 211–212 °C (decomposes) | [6] |
| Solubility | Low water solubility (0.46 mg/mL for seco-duocarmycin SA) | [7] |
Pharmacological Properties and Biological Activity
This compound is an exceptionally potent cytotoxic agent, with activity observed in the picomolar range against various cancer cell lines.[1][8] This high potency makes it an attractive candidate for use as a payload in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells.[9][10]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| L1210 | Murine Lymphocytic Leukemia | 10 pM | [4][8] |
| U-138 MG | Human Glioblastoma | 1.8 pM - 0.4 nM | [4][11] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Low pM range | [3] |
| HL-60 | Acute Myeloid Leukemia (AML) | High pM range | [3] |
| LN18 | Human Glioblastoma | 4 pM | [12] |
| T98G | Human Glioblastoma | 11 pM | [12] |
| A549 | Human Bronchial Carcinoma | Not specified | [13] |
In animal models, this compound has demonstrated significant antitumor activity. A single intraperitoneal dose of 0.143 mg/kg resulted in a 30% increase in the lifespan of mice with murine lymphocytic leukemia P388.[4]
Mechanism of Action
The cytotoxicity of this compound is a result of a precise, multi-step molecular mechanism targeting nuclear DNA.[14]
-
DNA Minor Groove Binding : this compound first binds non-covalently to the minor groove of DNA, showing a strong preference for AT-rich sequences.[3]
-
Conformational Activation : This binding event induces a subtle conformational change in the duocarmycin molecule.[14] This change, catalyzed by the DNA minor groove environment, activates the strained spirocyclopropylindole "warhead," transforming it into a potent electrophile.[14]
-
DNA Alkylation : The activated drug then irreversibly alkylates the N3 position of an adenine base.[1][2][3] This covalent modification of DNA is a critical step leading to cell death.
-
Induction of DNA Damage and Apoptosis : The formation of DNA adducts disrupts DNA architecture, impairs repair pathways, and leads to cytotoxic double-strand breaks (DSBs).[2][3] The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[3][15]
Key Experimental Protocols
The study of this compound involves various assays to determine its cytotoxicity, effects on cell cycle, and induction of apoptosis.
The clonogenic assay is considered the gold standard for evaluating the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[11]
Methodology:
-
Cell Seeding: Cancer cells (e.g., U-138 MG glioblastoma cells) are seeded in appropriate culture plates at a low density.
-
Treatment: After 24 hours, cells are exposed to varying concentrations of this compound.
-
Incubation: The cells are incubated for an extended period (e.g., 14 days) to allow for colony formation from single surviving cells.
-
Colony Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and those containing 50 or more cells are counted.
-
Data Analysis: The survival fraction is calculated by normalizing the number of colonies in treated wells to that in untreated control wells. This data is used to determine the IC₅₀ value.[11]
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Human AML cell lines (e.g., Molm-14, HL-60) are incubated with different concentrations of DSA for various time points (e.g., 24, 48, 72 hours).[15]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed using appropriate software (e.g., FlowJo).[15]
The Annexin V assay is a common method for detecting apoptosis, based on the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane in apoptotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound as described in the previous protocols.[3][15]
-
Cell Harvesting: Cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to exposed phosphatidylserine, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed promptly by flow cytometry.
-
Data Analysis: The cell population is resolved into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C25H23N3O7 | CID 115369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Duocarmycin SA: Mechanism and Application as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolated from Streptomyces bacteria, the duocarmycins are a class of exceptionally potent antitumoral antibiotics, with duocarmycin SA (DSA) being one of its most promising members.[1][2][3] These agents are characterized by their remarkable cytotoxicity, often exhibiting efficacy in the picomolar range.[1][3] The biological activity of this compound stems from its function as a DNA alkylating agent. It binds sequence-selectively to the minor groove of DNA and alkylates the N3 position of adenine, a mechanism that distinguishes it from many other alkylating agents that target guanine.[1][4][5] This irreversible DNA modification disrupts cellular processes, leading to cell death.[2][6] Due to its extreme potency, this compound and its analogues have become critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][7][8] This guide provides an in-depth technical overview of this compound's mechanism of action, the cellular consequences of its activity, relevant quantitative data, and key experimental protocols for its evaluation.
Core Mechanism: DNA Minor Groove Alkylation
The chemical architecture of this compound is modular, consisting of a DNA-binding unit that confers sequence specificity and an alkylating unit containing a reactive cyclopropane ring, which is essential for its cytotoxic effect.[4][9] The mechanism is a multi-step process that begins with the non-covalent binding of the molecule within the minor groove of duplex DNA, showing a preference for AT-rich sequences.[1][10][11] This precise positioning aligns the reactive cyclopropyl moiety with the N3 atom of a specific adenine base, facilitating a nucleophilic attack and the formation of an irreversible covalent bond (adduct).[1][5] This alkylation event permanently distorts the DNA helix, sterically hindering the processes of replication and transcription.[4][6]
Cellular Consequences and Signaling Pathways
The formation of DSA-DNA adducts triggers a cascade of cellular responses characteristic of severe DNA damage. The primary consequence is the generation of DNA double-strand breaks (DSBs), a highly cytotoxic lesion.[1] The cell's DNA damage response (DDR) machinery recognizes these breaks, leading to the phosphorylation of the histone variant H2A.X at serine 139, forming γH2A.X.[1] This event serves as a crucial signaling hub, recruiting DNA repair proteins to the site of damage.
If the damage is too extensive to be repaired, the DDR signaling activates cell cycle checkpoints, predominantly arresting cells in the G2/M phase.[1][12][13] This arrest prevents the cell from entering mitosis with damaged chromosomes. Ultimately, the sustained checkpoint activation and overwhelming DNA damage lead to the initiation of programmed cell death, or apoptosis.[1][12]
Quantitative Efficacy Data
This compound demonstrates potent cytotoxicity across a wide range of cancer cell lines, with IC₅₀ values typically in the picomolar to low nanomolar range. The data below summarizes its activity in various preclinical models.
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference |
| Molm-14 | Acute Myeloid Leukemia (AML) | MTT | 11.12 pM | [1][14] |
| HL-60 | Acute Myeloid Leukemia (AML) | MTT | 112.7 - 114.8 pM | [1][14] |
| L1210 | Mouse Lymphocytic Leukemia | Growth Inhibition | 10 pM (0.01 nM) | [15] |
| U-138 MG | Glioblastoma (GBM) | Cell Viability (MTT) | 0.4 nM | [12] |
| U-138 MG | Glioblastoma (GBM) | Clonogenic Assay | 1.8 pM (0.0018 nM) | [12][15] |
| LN18 | Glioblastoma (GBM) | Colony Formation | 4 pM (0.004 nM) | [13] |
| T98G | Glioblastoma (GBM) | Colony Formation | 11 pM (0.011 nM) | [13] |
| HeLa S3 | Human Cervical Carcinoma | Growth Inhibition | 0.69 pM (0.00069 nM) | [4][16] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of this compound involves a set of standard biochemical and cell-based assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Seed cancer cells (e.g., Molm-14, HL-60) in 96-well plates at a density of approximately 5,000 cells per well.[1]
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 1000 pM) or vehicle control (DMSO) and incubate for 72 hours.[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression model.[1]
-
DNA Double-Strand Break (γH2A.X) Immunofluorescence Assay
This imaging-based assay detects the formation of γH2A.X foci, a direct marker of DNA double-strand breaks.
-
Methodology:
-
Seed cells (e.g., AML cells) in chamber slides or appropriate plates at a density of ~40,000 cells per well.[1]
-
Treat cells with varying concentrations of this compound or controls (vehicle, etoposide) for a defined period (e.g., 24-72 hours).
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody specific for phosphorylated H2A.X (anti-γH2A.X).[1]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).[1]
-
Counterstain the nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the number of γH2A.X foci per nucleus.
-
Applications in Drug Development
The defining characteristic of this compound—its extraordinary potency—makes it both a challenging and a highly attractive molecule for cancer therapy.
-
Antibody-Drug Conjugates (ADCs): The picomolar cytotoxicity of DSA is ideal for ADC development.[1][13] In an ADC, a monoclonal antibody that targets a tumor-specific antigen is chemically linked to a cytotoxic payload like duocarmycin. This approach allows for the targeted delivery of the highly potent drug directly to cancer cells, minimizing systemic exposure and associated toxicity.[17][18] Several duocarmycin-based ADCs have entered clinical trials, highlighting the promise of this strategy.[7][13]
-
Prodrug Strategies: To enhance stability and reduce off-target effects, prodrug forms such as seco-duocarmycin SA (seco-DSA) have been developed.[1][13] Seco-DSA is a precursor that converts to the active, cyclopropane-containing DSA in situ within the cell.[1] This strategy improves the therapeutic window by ensuring the highly reactive alkylating agent is generated preferentially at the target site.
-
Combination Therapies: Research has shown that this compound can sensitize cancer cells to other treatments, such as radiation.[12][15] Studies in glioblastoma and acute myeloid leukemia have explored combining DSA with standard-of-care agents, often showing synergistic effects and allowing for lower doses of conventional chemotherapeutics.[12][14]
Conclusion
This compound is a powerful DNA alkylating agent with a unique mechanism of action that confers picomolar lethality against cancer cells. Its ability to bind the DNA minor groove and irreversibly alkylate adenine triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. While its systemic toxicity has limited its use as a standalone agent, its exceptional potency has made it a premier payload for the next generation of targeted therapies, particularly antibody-drug conjugates. The continued exploration of duocarmycin-based platforms, including novel prodrugs and combination strategies, holds significant potential for advancing the treatment of aggressive and resistant cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Design, synthesis, and biological evaluation of achiral analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Duocarmycin Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The duocarmycins are a class of exceptionally potent antineoplastic natural products produced by Streptomyces species. Their remarkable cytotoxicity stems from a unique mechanism of sequence-selective DNA alkylation within the minor groove, mediated by a reactive spirocyclopropylcyclohexadienone pharmacophore. Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of duocarmycin natural products, drawing heavily on the well-characterized pathways of the structurally and biosynthetically related compounds, CC-1065 and yatakemycin. This guide details the key enzymatic steps, precursor molecules, and the genetic organization of the biosynthetic gene cluster. Furthermore, it presents available quantitative data and outlines the key experimental methodologies employed in the elucidation of these intricate biosynthetic pathways.
Introduction
The duocarmycin family, including prominent members like duocarmycin SA and duocarmycin A, represents a group of secondary metabolites with picomolar-level cytotoxicity against various cancer cell lines.[1][2] Their mode of action involves a characteristic DNA alkylation at the N3 position of adenine.[2] The biosynthesis of these complex structures is orchestrated by a dedicated biosynthetic gene cluster (BGC) encoding a suite of enzymes that assemble the molecule from simple precursors. While the complete biosynthetic pathway of a specific duocarmycin has not been fully elucidated in a single study, extensive research on the closely related compounds CC-1065 and yatakemycin provides a robust framework for proposing a homologous pathway for duocarmycins.[3]
The Duocarmycin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for duocarmycin biosynthesis is located in a contiguous set of genes known as a biosynthetic gene cluster (BGC). While the specific BGC for a duocarmycin-producing strain has not been fully sequenced and annotated in publicly available literature, analysis of the BGCs for CC-1065 and yatakemycin reveals a highly conserved set of genes responsible for the assembly of the core scaffold.[3] It is widely accepted that the duocarmycin BGC shares a high degree of homology with these clusters.
The BGCs for these related compounds contain genes encoding enzymes for:
-
Amino acid metabolism: Providing the initial building blocks.
-
Polyketide synthesis-like machinery: For the formation of key aromatic intermediates.
-
Tailoring enzymes: Including oxidases, methyltransferases, and the crucial cyclopropanase system.
-
Regulatory and resistance genes: To control the production of the cytotoxic compound and protect the producing organism.
Proposed Biosynthetic Pathway of this compound
Based on the characterized biosynthetic pathways of CC-1065 and yatakemycin, a putative biosynthetic pathway for this compound is presented below. The pathway can be conceptually divided into three main stages: 1) formation of the two key indole-containing monomers, 2) assembly of the seco-duocarmycin scaffold, and 3) final activation to the DNA-alkylating form.
Formation of the Indole Monomers
The biosynthesis of this compound is believed to start from the amino acids L-tyrosine and L-tryptophan, which serve as the primary precursors for the two distinct indole moieties of the molecule.
-
Module A (Tryptophan-derived): L-tryptophan is proposed to be converted to a 2-carboxy-indole derivative through a series of enzymatic reactions likely involving oxidases and dehydrogenases.
-
Module B (Tyrosine-derived): L-tyrosine undergoes a more complex transformation to form the dihydroxyindole carboxylic acid intermediate. This process involves hydroxylation and oxidative cyclization reactions.
Assembly of the seco-Duocarmycin Scaffold
The two indole-derived monomers are then coupled together via an amide bond, a reaction likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. This is followed by a series of "tailoring" reactions, including chlorination and the critical cyclopropane ring formation.
The formation of the spirocyclopropylcyclohexadienone warhead is a hallmark of this biosynthetic pathway. In the homologous CC-1065 pathway, this is accomplished by a remarkable two-component cyclopropanase system.[4] This system involves a radical S-adenosylmethionine (SAM) enzyme and a partner protein that catalyze the formation of the strained three-membered ring. A similar enzymatic machinery is presumed to be operative in duocarmycin biosynthesis.
Final Activation
The final step in the biosynthesis is the enzymatic conversion of the seco-duocarmycin intermediate into the active this compound. This is believed to be a late-stage oxidation or rearrangement reaction that generates the electrophilic cyclopropane ready for DNA alkylation.
Quantitative Data
Quantitative data on the duocarmycin biosynthetic pathway is scarce in the literature. However, studies on production optimization and the bioactivity of related compounds provide some insights.
| Parameter | Value | Compound | Reference |
| IC50 (L1210 cells) | 10 pM | This compound | [5] |
| IC50 (L1210 cells) | 20 pM | CC-1065 | [2] |
| IC50 (U-138 MG cells) | 0.4 nM | This compound | [6] |
| Improved Production | High titer of duocarmycins B1, B2, C1, C2 | Duocarmycin derivatives | [7] |
Table 1: Bioactivity and Production Data for Duocarmycins and Related Compounds.
Experimental Protocols
The elucidation of the biosynthetic pathways of complex natural products like the duocarmycins relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the study of these and related biosynthetic pathways.
Gene Knockout and Heterologous Expression
Objective: To identify the biosynthetic gene cluster and functionally characterize individual genes.
Protocol:
-
Construction of Gene Deletion Mutants:
-
A knockout vector is constructed containing two regions of homology flanking the target gene and a selectable marker (e.g., an antibiotic resistance gene).
-
The vector is introduced into the Streptomyces producer strain via conjugation from an E. coli donor.
-
Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Mutants are selected based on antibiotic resistance and confirmed by PCR and Southern blot analysis.[3]
-
-
Heterologous Expression:
-
The entire BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC).
-
The vector is introduced into a heterologous host, typically a well-characterized Streptomyces strain like S. coelicolor or S. albus.
-
Expression of the BGC is induced, and the culture broth is analyzed for the production of the target natural product and any new intermediates.[8][9]
-
In Vitro Enzyme Assays
Objective: To determine the specific function and catalytic parameters of individual enzymes in the pathway.
Protocol:
-
Enzyme Expression and Purification:
-
The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The protein is overexpressed in a suitable host, typically E. coli.
-
The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).
-
-
Enzyme Assay:
-
The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., SAM, NAD(P)H) in a suitable buffer.
-
The reaction is monitored over time by taking aliquots and analyzing them by HPLC, LC-MS, or spectrophotometry to detect product formation and substrate consumption.
-
Kinetic parameters (Km, kcat) can be determined by varying the substrate concentration.
-
Precursor Feeding Studies
Objective: To identify the primary building blocks of the natural product.
Protocol:
-
Synthesis of Labeled Precursors:
-
Potential precursor molecules (e.g., amino acids) are synthesized with isotopic labels (e.g., 13C, 14C, 15N).
-
-
Administration to the Producing Strain:
-
The labeled precursor is added to the culture medium of the Streptomyces producing strain.
-
-
Isolation and Analysis of the Natural Product:
-
After a suitable incubation period, the duocarmycin is isolated and purified.
-
The incorporation of the isotopic label is analyzed by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to confirm its role as a precursor.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for BGC Identification and Characterization
Caption: Workflow for identifying and characterizing a natural product BGC.
Conclusion
The biosynthesis of duocarmycin natural products is a complex and fascinating process that results in the formation of exceptionally potent antitumor agents. While a complete, experimentally validated pathway for a specific duocarmycin remains to be fully elucidated, the extensive knowledge gained from the study of the homologous CC-1065 and yatakemycin pathways provides a strong foundation for understanding its assembly. The proposed pathway, involving the convergence of two distinct indole precursors and a series of intricate tailoring reactions, highlights the remarkable enzymatic machinery evolved by Streptomyces to produce these deadly molecules. Further research, including the sequencing and functional characterization of a duocarmycin BGC, will be instrumental in fully unraveling this pathway and will undoubtedly open new avenues for the bioengineering of novel, even more potent, and selective anticancer drugs.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Duocarmycin SA: A Deep Dive into its Cytotoxic Potency in Cancer Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
Duocarmycin SA (DSA), a potent antitumor antibiotic originally isolated from Streptomyces species, has garnered significant attention in the field of oncology for its exceptional cytotoxicity against a broad spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the cytotoxic potency of this compound, detailing its mechanism of action, summarizing its efficacy across various cancer cell lines, and outlining the experimental protocols used to evaluate its effects.
Mechanism of Action: DNA Alkylation Leading to Cell Death
This compound exerts its potent anticancer effects through a sequence-selective alkylation of DNA.[1] The molecule binds to the minor groove of DNA, specifically targeting adenine-N3 in AT-rich sequences.[3][4] This irreversible alkylation of DNA disrupts the nucleic acid architecture, forming covalent adducts that interfere with essential cellular processes like DNA replication and transcription.[1][5]
The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[5][6][7] Studies have shown that this compound can induce cell cycle arrest, primarily in the S and G2/M phases, preventing cancer cells from proliferating.[6][8][9] The accumulation of irreparable DNA damage ultimately forces the cells to undergo apoptosis.[3][5]
Quantitative Analysis of Cytotoxic Potency
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound are often in the picomolar to low nanomolar range, highlighting its extraordinary potency.[4][10]
Below is a summary of reported IC50 values for this compound and its analog, seco-duocarmycin SA, in various human and murine cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Assay Method |
| LN18 | Glioblastoma | This compound (DSA) | 0.004 nM | Colony Formation |
| Seco-Duocarmycin SA | 0.005 nM | Colony Formation | ||
| Seco-Duocarmycin SA | 0.12 nM | Cell Proliferation | ||
| Seco-Duocarmycin SA | 0.21 nM | MTT Assay | ||
| T98G | Glioblastoma | This compound (DSA) | 0.011 nM | Colony Formation |
| Seco-Duocarmycin SA | 0.008 nM | Colony Formation | ||
| Seco-Duocarmycin SA | 0.28 nM | Cell Proliferation | ||
| Seco-Duocarmycin SA | 0.25 nM | MTT Assay | ||
| U-138 MG | Glioblastoma | This compound (DSA) | 0.4 nM | Cell Viability |
| This compound (DSA) | 0.0018 nM (1.8 pM) | Clonogenic Assay | ||
| Molm-14 | Acute Myeloid Leukemia | This compound (DSA) | ~11 pM (0.011 nM) | MTT Assay |
| HL-60 | Acute Myeloid Leukemia | This compound (DSA) | 112.7 pM (0.1127 nM) | MTT Assay |
| L1210 | Mouse Lymphocytic Leukemia | This compound (DSA) | 10 pM (0.01 nM) | Growth Inhibition |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay method and incubation time.[4][6][8][9][10][11]
Experimental Protocols
The evaluation of this compound's cytotoxic potency involves several key in vitro assays. The following are detailed methodologies for commonly cited experiments.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[4][12]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).[4][12]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.[8][10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound.[6]
-
Incubation: The plates are incubated for a longer period, typically 7-14 days, to allow for colony formation. The medium may be replaced periodically.
-
Staining: The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the control. The IC50 value is the concentration that reduces the surviving fraction by 50%.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24-72 hours).[9]
-
Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).[11][13]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.[11]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested at various time points.
-
Fixation and Staining: The cells are fixed (e.g., with ethanol) to permeabilize the cell membrane and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI) or DAPI.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S and G2/M phases is indicative of cell cycle arrest.[6][8]
Visualizing the Impact of this compound
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is an exceptionally potent cytotoxic agent with demonstrated efficacy against a range of cancer cell lines, particularly those known for their resistance to conventional chemotherapeutics.[6] Its mechanism of action, centered on irreversible DNA alkylation, leads to cell cycle arrest and apoptosis, making it a compelling candidate for further development, including its use as a payload in antibody-drug conjugates (ADCs).[2][5] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising anticancer compound.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. mdpi.com [mdpi.com]
literature review of duocarmycin class antitumor antibiotics
The duocarmycin class of natural products, first isolated from Streptomyces bacteria, represents a family of exceptionally potent antitumor antibiotics. Their extreme cytotoxicity, often effective at picomolar concentrations, has driven extensive research over the past four decades. This has led to a deep understanding of their mechanism of action and structure-activity relationships (SAR), and has culminated in their use as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth review of the duocarmycin class, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: DNA Alkylation
The antitumor activity of duocarmycins stems from a highly orchestrated sequence of molecular events, culminating in the irreversible alkylation of DNA. This process is initiated by the binding of the duocarmycin molecule to the minor groove of DNA, with a strong preference for AT-rich sequences. This binding properly orients the reactive part of the molecule, the spirocyclopropylindole (CPI) moiety, in close proximity to adenine bases.
Once positioned within the DNA minor groove, a conformational change in the duocarmycin molecule activates the strained CPI moiety, transforming it into a potent electrophile. This activated form then alkylates the N3 position of an adenine base, forming a covalent bond. This irreversible DNA alkylation disrupts the normal architecture of the DNA helix, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately triggering apoptosis and cell death.
Structure-Activity Relationships (SAR)
The modular structure of duocarmycins has allowed for extensive SAR studies, providing crucial insights into the contribution of each molecular component to its biological activity. The general structure can be divided into a DNA-binding unit and a DNA-alkylating unit.
-
DNA-Alkylating Unit: The cyclopropylpyrroloindole (CPI) or cyclopropabenz[e]indolone (CBI) core is the pharmacophore responsible for DNA alkylation. Modifications to this unit have a profound impact on reactivity and potency. A parabolic relationship exists between the chemical stability of the alkylating agent and its biological activity; agents that are too stable do not react with DNA, while those that are too reactive are hydrolyzed before reaching their target.
-
DNA-Binding Unit: This portion of the molecule is responsible for the sequence-specific recognition of the DNA minor groove. While a variety of heterocyclic systems can be tolerated in this unit, indole-based structures have been shown to enhance DNA binding affinity.
The evolution from the natural product CC-1065 to synthetic analogs like adozelesin, bizelesin, and carzelesin, and further to the CBI and seco-CBI (a precursor form) payloads used in modern ADCs, has been guided by these SAR principles to optimize potency, stability, and suitability for conjugation.
Quantitative Biological Data
The in vitro cytotoxicity of duocarmycins is typically characterized by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
In Vitro Cytotoxicity of Duocarmycin Analogs
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| Duocarmycin SA | L1210 | Murine Leukemia | 6-10 | [1] |
| This compound | U-138 MG | Human Glioblastoma | 400 | [2] |
| Duocarmycin DM | HT-29 | Human Colon Carcinoma | 22 | [3][4] |
| Duocarmycin DM | CL1-5 | Human Lung Cancer | 13.8 | [3][4] |
| Duocarmycin DM | Caski | Human Cervical Cancer | 3.87 | [3][4] |
| Duocarmycin DM | EJ | Human Bladder Carcinoma | 15.4 | [3][4] |
| Duocarmycin DM | LS174T | Human Colon Carcinoma | 7.31 | [3][4] |
| seco-CBI-TMI | A549 | Human Lung Carcinoma | 100 | [5] |
| CBI-TMI | BJAB | Burkitt's Lymphoma | 153,000 | [6] |
| CBI-TMI | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 79,000 | [6] |
In Vivo Efficacy of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)
| ADC | Target | Xenograft Model | Efficacy | Reference |
| MGC018 | B7-H3 | Calu-6 (Lung) | 91% tumor volume reduction at 10 mg/kg | |
| MGC018 | B7-H3 | MDA-MB-468 (Breast) | 98% tumor volume reduction at 1 mg/kg (QWx4) | |
| SYD985 | HER2 | BT-474 (Breast) | Complete tumor remission in 7/8 mice at 5 mg/kg | [7] |
| SYD985 | HER2 | MAXF-MX1 (Breast PDX) | Complete tumor remission in all mice at 3 mg/kg | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of duocarmycin analogs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding: a. Culture cancer cells to ~80% confluency in appropriate media. b. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Compound Treatment: a. Prepare a stock solution of the duocarmycin analog in DMSO. b. Perform serial dilutions of the stock solution in serum-free media to achieve the desired final concentrations. c. Remove the media from the wells and add 100 µL of the media containing the different concentrations of the duocarmycin analog. Include a vehicle control (DMSO) and a media-only control. d. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading: a. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. b. Gently pipette to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro DNA Alkylation Assay
This protocol provides a general workflow for assessing the DNA alkylation activity of duocarmycins.
1. DNA and Drug Preparation: a. Select a specific DNA substrate, such as calf thymus DNA or a synthetic oligonucleotide with a known AT-rich sequence. b. Prepare a stock solution of the duocarmycin analog in an appropriate solvent (e.g., DMSO).
2. Alkylation Reaction: a. In a microcentrifuge tube, combine the DNA substrate (e.g., 1.6 mM/bp) and the duocarmycin analog (e.g., 78 µM) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7).[8] b. Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).[8]
3. Analysis of DNA Adducts: a. Enzymatic Digestion: Hydrolyze the DNA to individual 2'-deoxyribonucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase. b. HPLC-MS/MS Analysis: Analyze the digested sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). c. Data Interpretation: Identify and quantify the duocarmycin-DNA adducts by comparing their retention times and mass-to-charge ratios with those of synthesized standards.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.
1. Cell Culture and Animal Preparation: a. Culture the desired human cancer cell line (e.g., BT-474 for a HER2-targeted ADC) in appropriate media. b. Obtain immunodeficient mice (e.g., female BALB/c nu/nu mice, 6-8 weeks old). Allow them to acclimatize for at least one week.
2. Tumor Implantation: a. Harvest the cancer cells and resuspend them in a mixture of media and Matrigel. b. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse. c. Monitor the mice regularly for tumor growth.
3. Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare the ADC and control solutions (e.g., vehicle, isotype control ADC) for injection. c. Administer the treatment intravenously (i.v.) via the tail vein according to the desired dosing schedule (e.g., a single dose or multiple doses).[7]
4. Monitoring and Endpoint: a. Measure tumor volume with calipers at regular intervals (e.g., twice a week). b. Monitor the body weight and overall health of the mice throughout the study. c. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Application in Antibody-Drug Conjugates (ADCs)
The extreme potency of duocarmycins makes them ideal payloads for ADCs. In this therapeutic modality, a duocarmycin analog is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the highly cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.
The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized. Inside the cell, the linker is cleaved, releasing the active duocarmycin payload, which then translocates to the nucleus to exert its DNA-alkylating effect.
References
- 1. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Duocarmycin SA: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin SA, a potent natural product isolated from Streptomyces species, represents a class of exceptionally cytotoxic antitumor antibiotics.[1][2] Its remarkable potency, with IC50 values often in the picomolar range, has garnered significant interest in the fields of oncology and drug development.[2][3] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its mechanism of action, quantitative cytotoxic data, and detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this powerful DNA alkylating agent.
Mechanism of Action: DNA Alkylation and Cellular Consequences
This compound exerts its profound cytotoxic effects through a sequence-selective alkylation of duplex DNA. The molecule's unique curved structure allows it to bind snugly within the minor groove of the DNA helix, showing a strong preference for AT-rich sequences.[4][5] This binding event is a critical first step, positioning the reactive spirocyclopropylindole moiety for a nucleophilic attack.
Once nestled in the minor groove, a DNA-catalyzed activation of the cyclopropane ring occurs, transforming it into a potent electrophile.[6] This activated form of this compound then irreversibly alkylates the N3 position of adenine bases.[1][2] This covalent modification of DNA has catastrophic consequences for the cell:
-
Disruption of DNA Architecture: The formation of the bulky duocarmycin-DNA adduct distorts the helical structure of DNA.[1][5]
-
Inhibition of Macromolecular Synthesis: The DNA damage obstructs the processes of DNA replication and transcription, effectively halting cell proliferation.[5][7]
-
Induction of DNA Damage Response: The cell recognizes the DNA alkylation as a form of damage, triggering a cascade of cellular responses.[5] This often leads to cell cycle arrest, primarily at the G2/M phase, as the cell attempts to repair the damage.[2][3]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.[2][7] this compound has been shown to induce key apoptotic events, including the externalization of phosphatidylserine and the activation of caspases.[2]
This multi-faceted mechanism of action, initiated by precise DNA alkylation, underscores the extreme potency of this compound as a cytotoxic agent.
Quantitative Biological Activity of this compound and Analogs
The cytotoxic potency of this compound and its synthetic analogs has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, and for duocarmycins, these values are typically in the picomolar to low nanomolar range, highlighting their exceptional cell-killing ability.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | L1210 | Murine Lymphocytic Leukemia | 10 pM | |
| U-138 MG | Glioblastoma | 0.4 nM | [3] | |
| Molm-14 | Acute Myeloid Leukemia | 11.12 pM | [2] | |
| HL-60 | Acute Myeloid Leukemia | 112.7 pM | [2] | |
| HeLa S3 | Cervical Carcinoma | 0.00069 nM | [5] | |
| T98G | Glioblastoma | 0.011 nM | [8] | |
| LN18 | Glioblastoma | 0.004 nM | [8] | |
| seco-Duocarmycin SA | T98G | Glioblastoma | 0.008 nM | [8] |
| LN18 | Glioblastoma | 0.005 nM | [8] | |
| CTI-TMI (Thio Analog) | L1210 | Murine Lymphocytic Leukemia | 7 pM | [9] |
| PCMC1D3-Duocarmycin SA (ADC) | Various | MET-expressing Cancers | 1.5 - 15.3 nM | [10] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][11]
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compounds)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[2]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Clonogenic Assay for Cell Survival
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity.[8][9]
-
Materials:
-
Procedure:
-
Harvest a single-cell suspension of the cells to be tested.
-
Seed a precise number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
After treatment, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[9]
-
When colonies in the control plates are of a sufficient size (at least 50 cells), terminate the experiment.
-
Wash the plates with PBS, fix the colonies with the fixation solution for at least 5 minutes.[8]
-
Stain the colonies with crystal violet solution for approximately 2 hours.[8]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Annexin V/7-AAD Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[1]
-
Incubate for 10-15 minutes at room temperature in the dark.[1]
-
Add 5 µL of 7-AAD or PI staining solution.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.
-
Propidium Iodide Staining for Cell Cycle Analysis
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[2]
-
Materials:
-
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[2]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for an extended period.[2]
-
Centrifuge the fixed cells and wash twice with PBS.[2]
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[2]
-
Add PI solution to the cells and incubate for 5-10 minutes at room temperature.[2]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound cellular mechanism of action.
Experimental Workflow for Evaluating this compound Cytotoxicity
Caption: General workflow for assessing this compound cytotoxicity.
Conclusion and Future Directions
This compound remains a compelling molecule for cancer research and therapeutic development due to its extraordinary potency and well-defined mechanism of action. Its ability to induce cell death at picomolar concentrations makes it an attractive payload for antibody-drug conjugates (ADCs), a strategy that aims to deliver this potent agent specifically to cancer cells while minimizing systemic toxicity.[1][5][7] Indeed, several duocarmycin-based ADCs are currently in preclinical and clinical development.[12][13]
Future research will likely focus on the development of novel duocarmycin analogs with improved therapeutic indices, the design of more effective ADC constructs, and the exploration of combination therapies to overcome potential resistance mechanisms. The detailed understanding of its biological activity and the robust experimental protocols outlined in this guide provide a solid foundation for these future endeavors.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Duocarmycin SA as a Payload for Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA, a potent antitumor antibiotic isolated from Streptomyces species, represents a class of highly cytotoxic agents with a unique mechanism of action.[1][2][] Its exceptional potency, active in the picomolar range, and its ability to exert cytotoxic effects on both dividing and non-dividing cancer cells, make it an attractive payload for the development of antibody-drug conjugates (ADCs).[1][4] ADCs are a targeted cancer therapy designed to selectively deliver potent cytotoxic agents to tumor cells by linking them to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen.[5][6] This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.[5][6]
This document provides detailed application notes and protocols for the use of this compound as a payload in ADCs, focusing on its mechanism of action, conjugation strategies, and key preclinical evaluation methodologies.
Mechanism of Action
This compound exerts its cytotoxic effect through a sequence-selective alkylation of DNA. The molecule binds to the minor groove of DNA, with a preference for AT-rich sequences.[1][5] Upon binding, it induces irreversible alkylation of the N3 position of adenine.[1][5] This covalent modification of the DNA structure disrupts essential cellular processes, including DNA replication and transcription, ultimately leading to apoptotic cell death.[][7] A key advantage of duocarmycins is their activity against multidrug-resistant (MDR) cancer cells, as they are not substrates for common efflux pumps like P-glycoprotein.[4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 4. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Duocarmycin SA Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent antitumor antibiotics first isolated from Streptomyces bacteria.[1] Their exceptional cytotoxicity, with activity in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[1][2] Duocarmycin SA and its synthetic analogs function as DNA minor groove binding agents that induce irreversible alkylation of DNA, ultimately leading to apoptotic tumor cell death.[3][4] This mechanism of action is effective against both dividing and non-dividing cells and has shown efficacy in multi-drug resistant (MDR) models.[1][2]
These application notes provide a detailed overview of the linker chemistries employed for conjugating this compound to monoclonal antibodies (mAbs), complete with experimental protocols and quantitative data to guide the development of potent and specific ADCs.
Mechanism of Action of Duocarmycin
Duocarmycin's cytotoxic effect is a result of a specific, multi-step process:
-
DNA Minor Groove Binding: Duocarmycins selectively bind to the minor groove of DNA, with a preference for AT-rich sequences.[3][5]
-
Conformational Change and Activation: This binding event induces a conformational change in the duocarmycin molecule, activating its spirocyclopropylindole moiety.[3]
-
DNA Alkylation: The activated drug then irreversibly alkylates the N3 position of an adenine base within the DNA sequence.[2]
-
Apoptosis Induction: This DNA alkylation disrupts the DNA architecture, leading to the activation of DNA damage response pathways and ultimately, programmed cell death (apoptosis).[4][5]
A key feature of duocarmycin-based ADCs is the use of a prodrug form, typically a seco- analogue. This inactive precursor is converted to the active, cyclized form only after its release from the antibody within the target cancer cell, minimizing off-target toxicity.[6][7]
Linker Chemistry for Duocarmycin Conjugation
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. It must be stable in systemic circulation but allow for the efficient release of the active drug at the tumor site. Both cleavable and non-cleavable linkers have been successfully employed for duocarmycin-based ADCs.
Cleavable Linkers
Cleavable linkers are designed to be selectively cleaved by factors present in the tumor microenvironment or within the cancer cell, such as specific enzymes or a lower pH.[8] This strategy can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[8]
A widely used cleavable linker system for duocarmycin involves a dipeptide, such as valine-citrulline (vc), which is susceptible to cleavage by lysosomal proteases like cathepsin B.[8][9] This is often combined with a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), to ensure the efficient release of the active duocarmycin payload.[9]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., using the SMCC crosslinker), rely on the complete lysosomal degradation of the antibody to release the drug-linker-amino acid complex.[10][11] This approach generally results in higher plasma stability and may offer a wider therapeutic window due to reduced off-target toxicity.[11] However, the bystander effect is typically limited with non-cleavable linkers.[10]
Conjugation Chemistry: Thiol-Maleimide Coupling
A robust and widely adopted method for conjugating linker-payloads to antibodies is through thiol-maleimide chemistry.[9][] This strategy involves the reaction of a maleimide group on the linker with free thiol (sulfhydryl) groups on the antibody. These reactive thiols are typically generated by the selective reduction of the interchain disulfide bonds of the antibody, often with reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[6] This method allows for a degree of control over the drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy and safety.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for duocarmycin-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Cell Line | Target Antigen | IC50 (nM) | Citation(s) |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-BR-3 | HER2 | 0.22 | [6] |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-OV-3 | HER2 | 0.44 | [6] |
| SYD981 | SK-BR-3 | HER2 | 0.31 | [6] |
| SYD981 | SK-OV-3 | HER2 | 1.20 | [6] |
| This compound | U-138 MG | - | 0.4 | [14] |
Table 2: In Vivo Efficacy of Duocarmycin-Based ADCs
| ADC | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| SYD981 | BT-474 (Breast Cancer) | 0.2, 1, and 5 mg/kg (single or triple dose) | Clear dose-response relationship | [6] |
| SYD983 | BT-474 (Breast Cancer) | 0.2, 1, and 5 mg/kg (single or triple dose) | Clear dose-response relationship | [6] |
| SYD985 | Patient-Derived Xenograft (HER2+ Breast Cancer) | Not specified | High antitumor activity | [15] |
Table 3: Plasma Stability of Duocarmycin-Based ADCs
| ADC | Plasma Source | Half-life (hours) | Citation(s) |
| SYD981 | Mouse | 39 | [6] |
| SYD981 | Rat | 104 | [6] |
| SYD981 | Cynomolgus Monkey | 291 | [6] |
| SYD981 | Human | 185 | [6] |
| SYD983 | Mouse | 6 | [6] |
| SYD983 | Rat | 39 | [6] |
| SYD983 | Cynomolgus Monkey | 252 | [6] |
| SYD983 | Human | 191 | [6] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with a Maleimide-Linker-Duocarmycin Payload
This protocol describes a general method for the conjugation of a maleimide-functionalized duocarmycin linker-payload to an antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-functionalized linker-duocarmycin payload (e.g., mc-vc-PABC-seco-Duocarmycin) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in PBS.
-
Partial Reduction of Antibody:
-
Add a calculated amount of TCEP solution to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the final DAR. A typical starting point is a 2-3 molar excess of TCEP per mAb.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-linker-duocarmycin payload in a minimal amount of DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5-2 fold over the generated thiol groups.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or HIC.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as HIC or UV-Vis spectroscopy.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug like duocarmycin to an antibody increases its hydrophobicity, allowing for the separation of antibody species with different numbers of conjugated drugs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated antibody and antibody species with different DARs (e.g., DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Visualizations
Caption: Workflow for the conjugation of duocarmycin to an antibody.
Caption: Mechanism of action of a duocarmycin-based ADC.
Caption: Comparison of cleavable and non-cleavable linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
Total Synthesis of Duocarmycin SA and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA is a member of a class of exceptionally potent antineoplastic natural products isolated from Streptomyces species.[1][2] Its remarkable cytotoxicity, with IC50 values in the picomolar range, stems from its unique mechanism of action: sequence-selective alkylation of the N3 position of adenine in the minor groove of DNA.[3][4] This irreversible DNA alkylation triggers a cascade of cellular events, ultimately leading to apoptotic cell death.[5][6] The high potency and novel mechanism have made this compound and its analogues highly attractive targets for total synthesis and development as payloads for antibody-drug conjugates (ADCs).[7]
These application notes provide an overview of the total synthesis of this compound, focusing on key strategies and experimental protocols. Additionally, it includes a compilation of quantitative biological data for this compound and its analogues and visual representations of the synthetic workflow and mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and key analogues against various cancer cell lines. This data highlights the potent cytotoxic nature of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| (+)-Duocarmycin SA | L1210 | Murine Leukemia | ~0.001 | [8] |
| HeLa S₃ | Human Cervical Carcinoma | 0.00069 | [8] | |
| 786-0 | Human Renal Adenocarcinoma | ~0.001 | [8] | |
| PC-3 | Human Prostatic Adenocarcinoma | ~0.001 | [8] | |
| U-138 MG | Human Glioblastoma | 0.4 | [3] | |
| Molm-14 | Human Acute Myeloid Leukemia | 0.01112 | [6] | |
| HL-60 | Human Acute Myeloid Leukemia | 0.1127 | [6] | |
| iso-Duocarmycin SA | L1210 | Murine Leukemia | 0.050 | [9] |
| O-benzyl-iso-duocarmycin SA | L1210 | Murine Leukemia | 6 | [9] |
| Duocarmycin A (DUMA) | HeLa S₃ | Human Cervical Carcinoma | 0.006 | [8] |
| Duocarmycin B1 | HeLa S₃ | Human Cervical Carcinoma | 0.035 | [8] |
| Duocarmycin B2 | HeLa S₃ | Human Cervical Carcinoma | 0.1 | [8] |
| Duocarmycin C1 | HeLa S₃ | Human Cervical Carcinoma | 8.5 | [8] |
| Duocarmycin C2 | HeLa S₃ | Human Cervical Carcinoma | 0.57 | [8] |
| seco-CBI-indole₂ | L1210 | Murine Leukemia | 0.030 | [2] |
| CBI-TMI | BJAB | Human Burkitt's Lymphoma | 153 | [10] |
| WSU-DLCL2 | Human Diffuse Large B-cell Lymphoma | 79 | [10] |
Experimental Protocols
The total synthesis of this compound has been a significant challenge, attracting the attention of several research groups. The key synthetic challenge lies in the stereoselective construction of the complex, strained spirocyclopropylcyclohexadienone pharmacophore. Below are representative, reconstructed protocols for key transformations from notable total syntheses.
Fukuyama's Total Synthesis (Key Steps)
Fukuyama and coworkers reported a convergent total synthesis of (+)-duocarmycin A and SA.[1][11] A key feature of their approach is the use of a copper-mediated aryl amination to construct a key tricyclic intermediate.[11]
Protocol 1: Copper-Mediated Intramolecular Aryl Amination
This protocol describes the formation of a key tricyclic indole intermediate.
-
Materials: Aryl dibromide precursor, amine precursor, copper(I) iodide (CuI), ligand (e.g., a diamine), base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or toluene).
-
Procedure: a. To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the aryl dibromide, amine precursor, CuI, and the ligand. b. Add the anhydrous solvent and the base. c. Heat the reaction mixture at a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the tricyclic indole.
Protocol 2: Final Spirocyclization
This protocol outlines the final step to form the this compound core.
-
Materials: Mesylate precursor of the spirocyclization substrate, a suitable base (e.g., cesium carbonate), and a polar aprotic solvent (e.g., acetonitrile).
-
Procedure: a. Dissolve the mesylate precursor in the anhydrous solvent in a flask under an inert atmosphere. b. Add the base to the solution at room temperature. c. Stir the reaction mixture and monitor for the formation of the product by TLC or LC-MS. d. Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. e. Combine the organic extracts, wash with brine, dry, and concentrate. f. Purify the final product, (+)-duocarmycin SA, using column chromatography or preparative HPLC.
Boger's Total Synthesis (Key Steps)
Boger's approach to (+)-duocarmycin SA involved a sequential regioselective nucleophilic substitution of a p-quinonediimine precursor.[7]
Protocol 3: Synthesis of the Dihydropyrroloindole Precursor
-
Materials: N-Benzenesulfonyl p-quinonediimine, a suitable nucleophile (e.g., a methylpyrrole derivative), and an appropriate solvent.
-
Procedure: a. Dissolve the p-quinonediimine in the solvent. b. Add the nucleophile to the solution and stir at the appropriate temperature. c. Monitor the reaction for the formation of the desired adduct. d. Upon completion, work up the reaction by quenching and extraction. e. Purify the product by chromatography.
Protocol 4: Winstein Ar-3' Spirocyclization
-
Materials: The advanced seco-duocarmycin SA precursor with a suitable leaving group and a base.
-
Procedure: a. Treat the precursor with a base to induce the intramolecular cyclization. b. The reaction proceeds via an Ar-3' participation to form the spirocyclopropyl moiety. c. Purify the final product to obtain (+)-duocarmycin SA.
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the alkylation of DNA, which subsequently induces a DNA damage response, leading to apoptosis.
References
- 1. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis and Evaluation of iso-Duocarmycin SA and iso-Yatakemycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of Duocarmycin SA in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of duocarmycin SA (DSA) and its prodrug, seco-duocarmycin SA (seco-DSA), in the context of glioblastoma (GBM) research. Duocarmycins are a class of exceptionally potent antitumor antibiotics known for their DNA alkylating properties.[1] This document outlines their mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro experiments.
Introduction to this compound in Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of only 15-18 months.[2] A major challenge in treating GBM is its resistance to conventional therapies, including the DNA alkylating agent temozolomide (TMZ).[3][4] this compound, a natural product isolated from Streptomyces bacteria, and its synthetic prodrug seco-DSA, represent a promising therapeutic avenue due to their extreme cytotoxicity against cancer cells, including those resistant to other alkylating agents.[1][3]
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA and selectively alkylating adenine at the N3 position, which disrupts DNA architecture and leads to cell death.[1][5][6] Their potency is in the picomolar range, making them attractive payloads for antibody-drug conjugates (ADCs) to enhance targeted delivery to tumor cells.[3][5]
Mechanism of Action
The cytotoxic effect of this compound is a multi-step process initiated by its binding to the minor groove of DNA, with a preference for AT-rich sequences.[6] This binding event catalyzes the activation of the molecule's reactive spirocyclopropylindole moiety.[6] The activated form then irreversibly alkylates adenine-N3, causing a distortion in the DNA helix that inhibits DNA replication and transcription.[5][6] This irreparable DNA damage ultimately triggers programmed cell death (apoptosis).[6][7] In glioblastoma cells, treatment with seco-DSA has been shown to cause significant arrest in the S and G2/M phases of the cell cycle.[3][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and seco-duocarmycin SA in various glioblastoma cell lines. The data highlights their potent cytotoxic effects at picomolar to nanomolar concentrations.
Table 1: IC50 Values of this compound (DSA) in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| U-138 MG | Clonogenic Assay | 0.0018 nM (1.8 pM) | [5][9] |
| U-138 MG | Cell Viability Assay | 0.4 nM | [9] |
| LN18 | Colony Formation Assay | 0.004 nM | [3] |
| T98G | Colony Formation Assay | 0.011 nM | [3] |
Table 2: IC50 Values of seco-Duocarmycin SA (seco-DSA) in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| LN18 | Colony Formation Assay | 0.005 nM | [3] |
| T98G | Colony Formation Assay | 0.008 nM | [3] |
| LN18 | Cell Proliferation Assay | 0.12 nM | [3][8] |
| T98G | Cell Proliferation Assay | 0.28 nM | [3][8] |
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the efficacy of this compound and its analogs in glioblastoma cell lines. These protocols are based on methodologies reported in the cited literature.[2][3]
-
Cell Lines: Human glioblastoma cell lines such as U-138 MG, LN18, and T98G are commonly used.[2][3]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This assay assesses the ability of single cells to proliferate and form colonies after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound or seco-DSA.[3] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, or until colonies in the control well contain at least 50 cells.[3][5]
-
Staining: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet, then rinse with water.
-
Quantification: Count the number of colonies in each well. The IC50 is the concentration of the drug that inhibits colony formation by 50% compared to the control.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates.
-
Drug Treatment: After 24 hours, treat cells with a range of this compound or seco-DSA concentrations.[3]
-
Incubation: Incubate for 72 hours.[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
This assay uses flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or seco-DSA for 72 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain cells with Annexin V (to detect apoptosis) and a viability dye like propidium iodide (PI) or 7-AAD (to detect necrosis) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with the compound of interest as described above.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. A significant arrest in the S and G2/M phases has been observed with seco-DSA treatment in GBM cells.[3]
Combination Therapies and Future Directions
A significant area of research is the combination of this compound with other cancer therapies. Studies have shown that this compound can sensitize glioblastoma cells to proton radiation, demonstrating a synergistic cytotoxic effect.[2][10] This suggests that combining this compound with radiotherapy could be a promising strategy to enhance treatment efficacy, potentially allowing for lower radiation doses and reduced side effects.[2]
The primary challenge for using duocarmycins in treating brain tumors is their ability to cross the blood-brain barrier (BBB).[3] Current research is focused on developing novel delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based systems, to specifically target GBM cells and overcome the BBB.[3][5] At least 15 duocarmycin-based ADCs have entered clinical trials for various cancers, highlighting the continued interest in this class of potent cytotoxins.[3]
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Duocarmycin SA for DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Duocarmycin SA (DSA) as a potent tool to investigate the intricate cellular processes of DNA damage and repair. DSA, a member of the duocarmycin class of antitumor antibiotics, is a highly effective DNA alkylating agent.[1][2] Its mechanism of action involves sequence-selective binding to the minor groove of DNA, particularly in AT-rich regions, followed by the alkylation of the N3 position of adenine.[1][2][3] This action results in the formation of DNA adducts, leading to double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[1][4] These characteristics make DSA an invaluable compound for studying cellular responses to DNA damage and for the development of novel anticancer therapies.
Mechanism of Action
This compound exerts its cytotoxic effects through a precise, multi-step process:
-
Minor Groove Binding: DSA first binds non-covalently to the minor groove of DNA, showing a preference for adenine-thymine (AT) rich sequences.[1][2]
-
Conformational Change and Activation: This binding induces a conformational change in the DSA molecule, activating its reactive spirocyclopropylindole moiety.[3]
-
DNA Alkylation: The activated DSA then irreversibly alkylates the N3 position of an adenine base, forming a covalent DNA adduct.[1][2][3]
-
Induction of DNA Lesions: The formation of these bulky adducts distorts the DNA helix, leading to the generation of DNA double-strand breaks (DSBs).[1]
-
Cellular Response: The presence of DSBs triggers the DNA Damage Response (DDR), leading to the activation of cell cycle checkpoints, recruitment of DNA repair machinery, and if the damage is irreparable, the induction of apoptosis.[1][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and cell cycle effects of this compound across various cancer cell lines as reported in the literature.
| Cell Line | Assay | IC50 Value | Reference |
| Molm-14 (AML) | MTT | 11.12 pM | [1] |
| HL-60 (AML) | MTT | 112.7 pM | [1] |
| U-138 MG (GBM) | Cell Viability | 0.4 nM | [5] |
| U-138 (GBM) | Clonogenic Assay | 1.8 pM | [6] |
| T98G (GBM) | Cell Proliferation | 0.28 nM | [7] |
| LN18 (GBM) | Cell Proliferation | 0.12 nM | [7] |
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | DSA Concentration | Treatment Duration | Observed Effect | Reference |
| Molm-14 (AML) | 100 pM, 500 pM | 24, 48, 72 hours | Significant reduction in the G2/M phase population | [1] |
| HL-60 (AML) | 250 pM, 500 pM | 24, 48, 72 hours | Significant reduction in the G2/M phase population | [1] |
| T98G (GBM) | 0.28 nM | 24, 48, 72 hours | Arrest in S and G2/M phases | [8] |
| LN18 (GBM) | 0.1 nM | 24, 48, 72 hours | Arrest in the G2/M phase | [8] |
Table 2: Effects of this compound on the cell cycle.
| Cell Line | DSA Concentration | Treatment Duration | Observed Effect | Reference |
| Molm-14 (AML) | 5, 10, 20 pM | 80 minutes | Dose-dependent increase in γH2A.X foci (DSBs) | [1] |
| HL-60 (AML) | 20, 50, 100, 250, 500 pM | 80 minutes | Dose-dependent increase in γH2A.X foci (DSBs) | [1] |
| Molm-14 (AML) | 20, 100, 500 pM | 72 hours | Dose-dependent increase in apoptosis (Annexin V+) | [9] |
| HL-60 (AML) | 20, 50, 100, 250, 500 pM | 24, 48, 72 hours | Significant increase in apoptosis (Annexin V+) | [1] |
Table 3: Induction of DNA damage and apoptosis by this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on DNA damage and repair.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., Molm-14, HL-60)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 pM to 1000 pM.[10]
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a non-linear regression model.[1]
DNA Double-Strand Break (DSB) Detection (γH2A.X Foci Formation)
This immunofluorescence-based assay is used to visualize and quantify the formation of DSBs. The phosphorylation of histone H2A.X at serine 139 (γH2A.X) is an early marker of DSBs.[1]
Materials:
-
This compound
-
Cells plated on coverslips in a multi-well plate (e.g., 40,000 cells/well)[1]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
FITC-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with increasing concentrations of this compound (e.g., 5 pM to 500 pM) for a short duration, such as 80 minutes.[1] Include a vehicle control and a positive control (e.g., etoposide).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2A.X antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the number of γH2A.X foci per cell.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based protocol is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cells in suspension
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 20 pM to 500 pM) for 24, 48, and 72 hours.[1]
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Use appropriate software (e.g., FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10]
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 20 pM to 500 pM) for 24, 48, and 72 hours.[1]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.[1]
Western Blotting for DNA Repair Proteins
This protocol is used to assess the expression levels of key proteins involved in the DNA damage response and repair pathways.
Materials:
-
This compound
-
Cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2A.X, anti-p-ATM, anti-p-ATR, anti-p53, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell viability (MTT) assay.
Caption: DNA damage response signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA (DSA) is a highly potent, naturally occurring antitumor antibiotic belonging to the duocarmycin family, originally isolated from Streptomyces species.[1][2] Its exceptional cytotoxicity, often in the picomolar range, makes it a compelling candidate for cancer therapy.[3][4] This document provides detailed application notes and protocols for the design and execution of in vivo studies involving this compound, with a focus on its use as a standalone agent and as a payload in antibody-drug conjugates (ADCs).
Duocarmycins exert their cytotoxic effects through a unique mechanism of action involving sequence-selective alkylation of DNA.[1][2] They bind to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylate the N3 position of adenine.[1][3][5] This covalent modification of DNA disrupts its architecture, leading to strand breakage, inhibition of replication and transcription, cell cycle arrest (primarily at the G2/M phase), and ultimately, apoptosis.[1][2][3][6]
Due to its high potency, systemic administration of this compound can be associated with toxicity.[7] To mitigate this, researchers have increasingly focused on targeted delivery strategies, most notably through the development of ADCs.[1][4][8] In this approach, this compound (or a derivative) is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, thereby concentrating the cytotoxic payload at the tumor site and minimizing off-target effects.[5][9]
These application notes provide a framework for preclinical in vivo evaluation of this compound, covering experimental design, animal models, dosing considerations, and endpoint analysis for both the free drug and its ADC formulations.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action culminates in the activation of the DNA damage response (DDR) pathway, leading to programmed cell death. Upon binding to the DNA minor groove and alkylating adenine, the resulting DNA adducts are recognized by the cell's DNA repair machinery.[1] The formation of DNA double-strand breaks (DSBs) triggers the phosphorylation of histone H2A.X (to form γH2A.X), a key marker of DNA damage.[3][6] This initiates a signaling cascade that can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated, resulting in the elimination of the cancer cell.[2][3][6]
Caption: Mechanism of action of this compound, from DNA binding to apoptosis induction.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical efficacy study using human tumor cell line-derived xenografts in immunodeficient mice.
1. Cell Culture and Xenograft Implantation:
- Culture selected human cancer cell lines (e.g., HER2-expressing breast cancer for a HER2-targeted ADC, or AML cell lines for systemic evaluation) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
- Subcutaneously implant the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
2. Dosing and Administration:
- For this compound (as a standalone agent): Due to its high potency and potential for toxicity, dosing should be carefully determined in a pilot study. Start with low doses (e.g., in the µg/kg range) and escalate. Administer via intravenous (IV) or intraperitoneal (IP) injection. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 2-3 weeks).
- For this compound-based ADCs (e.g., SYD985): Dosing will depend on the specific ADC. For example, a single dose of an ADC might be administered at a concentration of 1-10 mg/kg.[10] The administration route is typically IV.
- Vehicle Control: Administer the vehicle solution (e.g., sterile saline or PBS) to the control group using the same volume and schedule as the treatment groups.
3. Monitoring and Endpoints:
- Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of each animal 2-3 times per week as a general indicator of toxicity.
- Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
- Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. This can be calculated as the percentage change in tumor volume in the treated group compared to the control group. Survival can also be a key endpoint, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed.
- Tumoristatic Concentration: This is the minimal dose required to balance tumor growth and inhibition and can be a useful metric to determine.[10]
4. Data Analysis:
- Present tumor growth data as mean tumor volume ± SEM for each group over time.
- Statistically analyze the differences in tumor volume between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
- Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
Protocol 2: Toxicity Assessment
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound or its ADC.
1. Animal Model:
- Use healthy, non-tumor-bearing mice of the same strain, age, and sex as in the efficacy studies.
2. Dose Escalation:
- Administer single or multiple doses of this compound or its ADC at escalating concentrations.
- Include a vehicle control group.
3. Monitoring:
- Mortality: Record the number and timing of any deaths.
- Body Weight: Measure body weight daily for the first week and then 2-3 times per week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
- Clinical Signs: Observe for signs of toxicity such as lethargy, ruffled fur, hunched posture, and diarrhea.
- Hematology and Clinical Chemistry: At the end of the study (or at predetermined time points), collect blood samples for complete blood counts (CBC) and analysis of serum chemistry parameters to assess organ function (e.g., liver and kidney).
- Histopathology: Perform necropsies and collect major organs for histopathological examination to identify any treatment-related tissue damage.
4. MTD Determination:
- The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss or severe clinical signs).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vivo Antitumor Efficacy of a this compound-based ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly x 3 | 1500 ± 150 | - |
| ADC A | 1 | Once weekly x 3 | 800 ± 90 | 46.7 |
| ADC A | 3 | Once weekly x 3 | 350 ± 50 | 76.7 |
| ADC A | 10 | Single Dose | 200 ± 40 | 86.7 |
Table 2: Toxicity Profile of this compound in Mice
| Treatment Group | Dose (µg/kg) | Maximum Body Weight Loss (%) | Mortality | Key Clinical Signs |
| Vehicle Control | - | < 2 | 0/5 | None |
| This compound | 10 | 5 ± 2 | 0/5 | None |
| This compound | 20 | 12 ± 3 | 0/5 | Mild lethargy |
| This compound | 40 | 25 ± 5 | 2/5 | Severe lethargy, ruffled fur |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with this compound.
Caption: A typical workflow for an in vivo this compound study.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-drug Conjugate PCMC1D3-Duocarmycin SA as a Novel Therapeutic Entity for Targeted Treatment of Cancers Aberrantly Expressing MET Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Duocarmycin SA-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent antineoplastic agents that derive their cytotoxic activity from the sequence-selective alkylation of DNA.[1] Duocarmycin SA, a prominent member of this family, covalently binds to the N3 position of adenine within the DNA minor groove, primarily at AT-rich sequences.[2] This irreversible modification, or adduct formation, disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.[3][4] The precise detection and quantification of this compound-DNA adducts are critical for understanding the mechanism of action, assessing drug efficacy, and for biomarker development in preclinical and clinical studies.
These application notes provide detailed protocols for the sensitive and specific detection of this compound-DNA adducts in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a state-of-the-art analytical technique for DNA adductomics.[5][6]
Principle of the Method
The overall workflow involves the isolation of genomic DNA from cells or tissues, followed by enzymatic hydrolysis to break down the DNA into its constituent deoxynucleosides. The resulting mixture, containing unmodified deoxynucleosides and the this compound-deoxyadenosine adduct, is then analyzed by UPLC-MS/MS. The adduct is identified and quantified based on its unique retention time and specific mass fragmentation pattern, particularly the neutral loss of the deoxyribose moiety.[1][7]
Data Presentation
The following table summarizes representative quantitative data for the analysis of DNA adducts using LC-MS/MS. While specific values for this compound may vary depending on the exact instrumentation and matrix, these values provide a general benchmark for the expected performance of the method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 adduct per 10⁸ - 10⁹ nucleotides | |
| Limit of Quantification (LOQ) | 5 adducts per 10⁸ nucleotides | [7] |
| Linearity (R²) | > 0.99 | [2] |
| Recovery | 28 - 59% | |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Intra-day Precision (%RSD) | < 10% | [2] |
Experimental Protocols
Genomic DNA Extraction from Cultured Cells
This protocol is suitable for extracting high-quality genomic DNA from adherent or suspension cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
DNA Extraction Buffer (10 mM Tris-HCl, 0.1 M EDTA, 0.5% SDS, pH 8.0)
-
Proteinase K (20 mg/mL solution)
-
RNase A (10 mg/mL solution)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS, then detach using Trypsin-EDTA. Neutralize with media, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.[8]
-
Suspension Cells: Transfer cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[8] Resuspend the cell pellet in 3 mL of DNA Extraction Buffer. Add 125 µL of Proteinase K (10 mg/mL) and 400 µL of 10% SDS. Mix gently and incubate overnight at 45-50°C.[8][9]
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature. Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inverting for 10 minutes, and centrifuge at 3,000 x g for 10 minutes.[9]
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge as above and transfer the aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate and 2.5-3 volumes of ice-cold 100% ethanol.[9]
-
Mix gently by inverting until the DNA precipitates.
-
Spool the DNA using a sterile glass rod or pellet the DNA by centrifugation at 12,000 x g for 15 minutes.
-
-
DNA Washing and Resuspension:
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of nuclease-free water. To facilitate dissolution, incubate at 37°C overnight.[8]
-
-
Quantification and Purity Check: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A high-quality DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0.
Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol describes the complete digestion of DNA into individual deoxynucleosides for LC-MS/MS analysis.
Materials:
-
Purified genomic DNA (from Protocol 1)
-
Nuclease P1
-
Alkaline Phosphatase (Calf Intestinal)
-
50 mM Sodium Acetate buffer (pH 5.0)
-
1 M Tris-HCl buffer (pH 8.5)
-
Internal Standards (e.g., stable isotope-labeled adducts, if available)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Genomic DNA (10-50 µg)
-
50 mM Sodium Acetate buffer
-
Nuclease P1 (5-10 units)
-
-
First Incubation: Incubate the mixture at 37°C for 2-4 hours.
-
pH Adjustment: Add 1 M Tris-HCl buffer to adjust the pH to approximately 8.0.
-
Second Incubation: Add Alkaline Phosphatase (5-10 units) and incubate at 37°C for an additional 2-4 hours or overnight.[2]
-
Enzyme Removal: After hydrolysis, remove the enzymes to prevent interference with the LC-MS/MS analysis. This can be achieved by ultrafiltration using a 3 kDa molecular weight cutoff filter.[2] Centrifuge the sample according to the filter manufacturer's instructions and collect the filtrate.
-
Sample Storage: The resulting deoxynucleoside mixture is now ready for LC-MS/MS analysis. If not analyzed immediately, store the samples at -80°C.
UPLC-MS/MS Analysis of this compound-DNA Adducts
This protocol provides a general framework for the UPLC-MS/MS analysis. Parameters should be optimized for the specific instrument used.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[7]
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or data-dependent acquisition (DDA) with constant neutral loss for screening.[1][11]
-
Key Transition for this compound-dA Adduct:
-
Precursor Ion (Q1): [M+H]⁺ of the adduct (this compound + deoxyadenosine - H₂O).
-
Product Ion (Q3): [M+H-116.0474]⁺, corresponding to the protonated this compound-adenine base after the neutral loss of the deoxyribose moiety.[1]
-
-
Collision Energy (CE): Optimize for the specific adduct; typically in the range of 20-40 eV.[12]
-
Other Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.
Visualizations
Caption: Overall workflow for this compound-DNA adduct analysis.
Caption: Principle of MS/MS detection for this compound-DNA adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
- 10. DNA Extraction Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA is a highly potent, naturally occurring antitumor antibiotic isolated from Streptomyces species.[1] As a DNA alkylating agent, it binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to DNA damage and subsequent apoptosis.[2][3][4] Its exceptional cytotoxicity, with IC50 values in the picomolar range for several cancer cell lines, makes it a valuable compound in cancer research and for the development of antibody-drug conjugates (ADCs).[1][3][5] However, its high potency also necessitates stringent safety precautions for handling and disposal to minimize exposure and ensure a safe laboratory environment.
These application notes provide detailed protocols and guidelines for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃N₃O₇ | [6] |
| Molecular Weight | 477.47 g/mol | [6] |
| CAS Number | 130288-24-3 | [6] |
| Appearance | Solid powder | N/A |
| Solubility | ≥ 50 mg/mL in DMSO | [6] |
| Storage of Stock Solutions | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [3][6] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC₅₀ Value | Reference |
| Glioblastoma (U-138 MG) | 0.4 nM | [6] |
| Acute Myeloid Leukemia (Molm-14) | 11.12 pM | [1] |
| Acute Myeloid Leukemia (HL-60) | 112.7 pM | [1] |
| General Antitumor Activity | 10 pM | [5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound (classified as harmful if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child), strict adherence to PPE protocols is mandatory.[6]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated and every two hours during continuous work.
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Face Shield: A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.
Engineering Controls
All handling of this compound, especially the neat compound and concentrated solutions, must be performed in a designated containment device to minimize aerosol generation and exposure.
-
Primary Engineering Control: A certified Class II, Type B2 Biological Safety Cabinet (BSC) that is vented to the outdoors is the preferred primary engineering control. A powder containment hood can also be used for weighing the solid compound.
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with hazard signs.
Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound from a solid powder.
-
Preparation: Don all required PPE and set up the work area within the BSC. Decontaminate all surfaces of the BSC before starting.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC or a powder containment hood.
-
Solubilization: Using a calibrated pipette, add the required volume of newly opened, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., ≥ 50 mg/mL).[6]
-
Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3][6]
-
Decontamination: Wipe down all surfaces and equipment used with 70% ethanol. Dispose of all contaminated disposable materials as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For small spills (less than 5 mL) of a low concentration solution, trained laboratory personnel can proceed with cleanup. For larger spills or spills of the neat powder, evacuate the laboratory and contact the institutional safety office.
-
Don PPE: Before cleanup, don appropriate PPE, including double gloves, a disposable gown, and eye/face protection. A respirator may be necessary for spills of powder.
-
Containment and Cleanup:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Decontamination: Once the spill is absorbed, decontaminate the area by scrubbing with alcohol.[3] Collect all cleanup materials in a designated hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
Disposal Protocol
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate all this compound waste from other laboratory waste streams. This includes empty vials, pipette tips, gloves, gowns, absorbent pads, and any contaminated labware.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Liquid Waste: Collect liquid waste in a designated, sealed container.
-
Solid Waste: Place solid waste, including contaminated PPE and labware, in a designated hazardous waste bag or container.
-
Disposal: Dispose of all this compound waste in accordance with prevailing country, federal, state, and local regulations.[6] Contact your institution's environmental health and safety department for specific guidance on hazardous waste pickup and disposal.
Mandatory Visualizations
References
- 1. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving the stability of duocarmycin SA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with duocarmycin SA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing cytotoxic activity over time?
A1: this compound's potent biological activity is due to its chemically reactive cyclopropyl indole moiety. This same feature makes it inherently unstable in aqueous solutions, especially at neutral or near-neutral pH. The primary cause of potency loss is the solvolysis (hydrolysis) of the strained cyclopropane ring, which inactivates the molecule. For this reason, this compound is considered solvolytically unstable and should be handled accordingly.[1]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: To maximize stability, this compound should be stored as a solid at -20°C or -80°C. For experimental use, prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under nitrogen at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use.
Q3: What is seco-duocarmycin SA, and when should I use it?
A3: Seco-duocarmycin SA is a prodrug form of this compound. In the seco- form, the reactive cyclopropane ring is masked (often as a chloromethyl group with a protected phenol), making it significantly more stable in aqueous solutions.[3][4] This prodrug converts to the active this compound in situ. Use seco-duocarmycin SA for experiments requiring prolonged incubation times or when you need to improve stability and ensure more consistent drug exposure over the course of your experiment. Studies have shown that seco-DSA can achieve its maximal cytotoxic effect within 8 hours of incubation in cell culture.[5]
Q4: My experiment requires a formulation for in vivo use. How should I prepare it?
A4: A common formulation for in vivo administration involves creating a vehicle that enhances solubility and stability. One established protocol involves first dissolving this compound in DMSO, then sequentially adding PEG300, Tween-80, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is effective.[2] It is critical to prepare this working solution fresh on the day of use.[2]
Q5: Are there other strategies to improve the stability of this compound in my formulation?
A5: Yes. Besides using the seco-prodrug form, two common formulation strategies can be employed:
-
Lyophilization (Freeze-Drying): Converting a liquid formulation into a stable powder can significantly extend shelf life.[6] A patented formulation for a duocarmycin-based antibody-drug conjugate uses a histidine buffer with trehalose as a lyoprotectant and polysorbate 20 as a surfactant.[6]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound, shielding the reactive moiety from the aqueous environment and improving both solubility and stability.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of DMSO stock. Monitor the stability of your stock solution over time using HPLC (see Experimental Protocols). |
| Low or no cytotoxic effect observed | 1. Inactivation of the compound due to improper storage or handling.2. Insufficient incubation time for the seco-prodrug to activate. | 1. Confirm the integrity of your stock solution. Purchase new compound if necessary.2. If using seco-duocarmycin SA, ensure incubation time is sufficient (at least 8 hours) for conversion to the active form.[5] |
| Precipitation observed in aqueous working solution | Poor solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%) in the final working solution. If solubility issues persist, consider using a formulation with cyclodextrins. |
| Difficulty dissolving the compound for in vivo formulation | The compound is not fully entering the multi-component vehicle. | Gentle heating and/or sonication can be used to aid dissolution when preparing formulations with co-solvents like PEG300 and Tween-80.[2] |
Data Presentation: Stability of Duocarmycin Analogs
The following tables summarize the solvolytic stability of N-Boc-protected alkylation subunits of this compound and related analogs. Stability is presented as the half-life (t₁/₂) of the compound in a pH 3 buffer, a standard condition used for comparing the intrinsic chemical reactivity of these agents. A longer half-life indicates greater stability.
Table 1: Solvolytic Half-lives of Duocarmycin Analogs (N-Boc Derivatives) at pH 3
| Compound | Alkylation Subunit | Half-life (t₁/₂) in hours |
|---|---|---|
| N-Boc-DSA | This compound | 177[9] |
| N-Boc-CBI | Cyclopropabenz[e]indolone | 133[9] |
| N-Boc-MeCTI | 7-Methyl-cyclopropa[c]thieno[3,2-e]indolone | 206[9] |
| N-Boc-MeCPI | CC-1065 | 37[9] |
Note: The relationship between chemical stability and cytotoxic potency is complex; however, for this class of compounds, a predictable linear relationship is often observed where enhanced stability leads to increased cytotoxic potency, up to an optimal point.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use, amber glass or polypropylene vials
-
Nitrogen gas source (optional, but recommended)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, weigh the required amount of this compound (MW: 477.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
If possible, flush the headspace of each vial with nitrogen gas before sealing tightly.
-
Store the aliquots at -80°C.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a general method for monitoring the degradation of this compound in an aqueous solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)
-
Solvent A: Water with 0.05% Trifluoroacetic Acid (TFA)
-
Solvent B: Methanol with 0.05% TFA[11]
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer to be tested.
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.
-
Run the following gradient program:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 320 nm
-
Gradient:
-
0-20 min: 5% Solvent B to 95% Solvent B
-
20-22 min: Hold at 95% Solvent B
-
22-25 min: 95% Solvent B to 5% Solvent B (re-equilibration)[11]
-
-
-
Quantify the peak area of the intact this compound at each time point. Degradation products will typically appear as earlier-eluting, more polar peaks.
-
Calculate the percentage of remaining this compound at each time point relative to t=0 to determine the degradation rate.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Activation workflow of the seco-duocarmycin SA prodrug.
Caption: Experimental workflow for a this compound stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2017009255A1 - Compositions comprising antibody-duocarmycin drug conjugates - Google Patents [patents.google.com]
- 7. WO2023044365A1 - Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency - Google Patents [patents.google.com]
- 8. Hyaluronan-Cyclodextrin Conjugates as Doxorubicin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
troubleshooting inconsistent results in duocarmycin SA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin SA assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to inconsistent results in this compound assays.
Q1: Why am I seeing high variability between replicate wells in my cytotoxicity assay?
High variability can stem from several factors, particularly when working with a highly potent compound like this compound, which is active at picomolar concentrations.[1][2]
-
Inconsistent Pipetting: Given the extremely low concentrations, even minor pipetting errors can lead to significant variations in the final concentration in each well.
-
Solution: Use calibrated pipettes and fresh tips for each dilution and transfer. For serial dilutions, ensure thorough mixing between each step. Consider using a multi-channel pipette for adding reagents to the plate to improve consistency.
-
-
Compound Adsorption: this compound is a hydrophobic molecule, which can lead to its adsorption to plastic surfaces of pipette tips and microplates.[3][4] This can effectively lower the concentration of the compound in solution.
-
Solution: Pre-wetting pipette tips with the solution before transfer can help. Using low-retention plasticware can also minimize this issue.
-
-
Uneven Cell Seeding: A non-uniform cell distribution across the plate will lead to variability in the final readout.
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension frequently during plating to prevent settling.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results.
-
Solution: To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. Ensure proper humidification in the incubator.
-
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Fluctuations in IC50 values are a common challenge and can be attributed to several factors:
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their sensitivity to this compound. Cells at a high passage number may have altered growth rates and drug sensitivity.
-
Solution: Use cells from a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Variations in Cell Seeding Density: The initial number of cells seeded can affect the final IC50 value.
-
Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration to ensure cells remain in logarithmic growth throughout the experiment.
-
-
Inconsistent Incubation Times: The duration of exposure to this compound will directly impact the observed cytotoxicity.
-
Solution: Standardize the incubation time with the compound across all experiments.
-
-
Compound Stability and Storage: this compound stability can be a factor. While it is relatively stable, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[1]
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term stability and at -20°C for shorter periods, preferably under nitrogen.[2]
-
Q3: I am having trouble with the solubility of this compound in my aqueous culture medium. What should I do?
This compound has low water solubility, which can present challenges in achieving the desired final concentrations in your assay.[3]
-
Proper Stock Solution Preparation: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
-
Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.
-
Precipitation at High Concentrations: At higher concentrations, this compound may precipitate out of the aqueous medium.
-
Solution: Visually inspect your prepared dilutions for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or consider using a different solvent system if compatible with your cells. Gentle warming and/or sonication can aid dissolution.[2]
-
Q4: The dose-response curve for my this compound assay is not sigmoidal. What could be the reason?
An abnormal dose-response curve can indicate several issues:
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal curve.
-
Solution: Widen the range of this compound concentrations in your next experiment. Given its high potency, a broad range from picomolar to nanomolar concentrations is recommended.[1]
-
-
Compound Precipitation at High Concentrations: As mentioned, precipitation at higher concentrations can lead to a plateau or even a decrease in the apparent cytotoxic effect, resulting in a U-shaped curve.
-
Solution: Visually inspect the wells for precipitation and adjust the concentration range accordingly.
-
-
Assay Interference: At high concentrations, the compound might interfere with the assay chemistry itself, leading to artifacts.
-
Solution: Run appropriate controls, including the compound in cell-free media, to check for direct interference with the assay reagents.
-
Data Presentation
The following tables summarize representative IC50 values of this compound and its seco-duocarmycin SA precursor in various cancer cell lines. Note that these values can vary between laboratories and experimental conditions.
Table 1: IC50 Values of this compound (DSA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| U-138 MG | Glioblastoma | 0.4 | [2] |
| L1210 | Mouse Lymphocytic Leukemia | 0.01 | [2] |
| Molm-14 | Acute Myeloid Leukemia | 0.01112 | [1] |
| HL-60 | Acute Myeloid Leukemia | 0.1127 | [1] |
| HeLa S3 | Cervical Cancer | 0.00069 | [5] |
| LN18 | Glioblastoma | 0.004 | [6] |
| T98G | Glioblastoma | 0.011 | [6] |
Table 2: IC50 Values of seco-Duocarmycin SA (seco-DSA) in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 Value (nM) | Reference |
| LN18 | Colony Formation | 0.005 | [6] |
| T98G | Colony Formation | 0.008 | [6] |
| LN18 | Cell Proliferation | 0.12 | [6] |
| T98G | Cell Proliferation | 0.28 | [6] |
| LN18 | MTT Assay | 0.21 | [6] |
| T98G | MTT Assay | 0.25 | [6] |
Experimental Protocols
1. This compound Cytotoxicity Assay using MTT
This protocol is adapted for determining the cytotoxic effects of the highly potent this compound.
-
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Calibrated pipettes and low-retention tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 µM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., in the picomolar to nanomolar range). Ensure the final DMSO concentration is ≤ 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
2. Analysis of this compound-Induced Apoptosis by Flow Cytometry
This protocol outlines the steps to quantify apoptosis using Annexin V and 7-AAD staining.
-
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 20 pM, 100 pM, 500 pM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and 7-AAD.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).
-
-
Visualizations
Caption: Experimental workflow for a this compound cytotoxicity assay.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fundamental relationship between hydrophobic properties and biological activity for the duocarmycin class of DNA-alkylating antitumor drugs: hydrophobic-binding-driven bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
optimizing duocarmycin SA concentration for apoptosis induction
Welcome to the technical support center for Duocarmycin SA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the optimization of this compound concentration for apoptosis induction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound-induced apoptosis?
A1: this compound (DSA) is a highly potent antitumor antibiotic.[1] Its primary mechanism involves binding to the minor groove of DNA, particularly in AT-rich regions.[2][3] Following binding, it irreversibly alkylates adenine at the N3 position.[2][4][5] This DNA alkylation creates adducts that distort the DNA helix, disrupting essential cellular processes like replication and transcription.[2] The resulting DNA damage, including double-strand breaks (DSBs), triggers a cellular damage response.[3] If the damage is too severe for repair mechanisms to handle, the cell is driven to initiate programmed cell death, or apoptosis.[3]
Q2: What is a recommended starting concentration for this compound?
A2: this compound is exceptionally potent, with cytotoxic effects observed in the picomolar (pM) to low nanomolar (nM) range.[4][5] A good starting point for a dose-response experiment is to use a wide logarithmic range, for example, from 1 pM to 1000 pM (1 nM).[4] The optimal concentration is highly cell-line dependent. For instance, the IC50 (concentration inhibiting 50% of cell growth) has been reported as ~11 pM in Molm-14 cells and ~113 pM in HL-60 cells after 72 hours.[4] Always perform a literature search for your specific cell line and conduct a preliminary dose-response experiment to determine the IC50.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times typically range from 24 to 72 hours.[4] Shorter incubation times (e.g., 24 hours) may be sufficient to observe initial apoptotic events, while longer times (48-72 hours) often show a more pronounced effect.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) in parallel with your dose-response experiment to identify the optimal endpoint.
Q4: I am not observing significant apoptosis. What could be the issue?
A4: There are several potential reasons for a lack of apoptotic induction:
-
Concentration is too low: DSA is potent but its effectiveness varies between cell lines. You may need to increase the concentration. Refer to the IC50 values in Table 1 for guidance and perform a thorough dose-response study.
-
Incubation time is too short: Apoptosis is a process that takes time. An incubation period of less than 24 hours may be insufficient. Try extending the incubation to 48 or 72 hours.[4]
-
Cell line resistance: Some cell lines may be inherently more resistant to DNA alkylating agents due to factors like efficient DNA repair mechanisms.[6]
-
Reagent stability: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
Assay sensitivity: The apoptosis detection method might not be sensitive enough. Ensure your assay controls (positive and negative) are working correctly. Consider using a sensitive method like Annexin V/PI staining analyzed by flow cytometry.
Q5: My cells are all dying, and it looks like necrosis, not apoptosis. What went wrong?
A5: Widespread, rapid cell death, often characterized by membrane rupture (necrosis), typically indicates the this compound concentration is too high.
-
Reduce Concentration: High concentrations of cytotoxic agents can overwhelm the cell's capacity for controlled apoptosis, leading to secondary necrosis. Lower the concentration range in your next experiment significantly, focusing on the picomolar range.
-
Shorten Incubation Time: A very high dose can cause acute toxicity quickly. Check earlier time points (e.g., 6, 12, or 24 hours) to see if you can capture an apoptotic phenotype before widespread necrosis occurs.
-
Confirm with Annexin V/PI: Use Annexin V and Propidium Iodide (or 7-AAD) staining to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference |
| Molm-14 | Acute Myeloid Leukemia | MTT | 72 h | 11.12 pM | [4] |
| HL-60 | Acute Myeloid Leukemia | MTT | 72 h | 112.7 pM | [4] |
| L1210 | Mouse Leukemia | Growth Inhibition | 72 h | 10 pM | [1] |
| T98G | Glioblastoma | Colony Formation | >50 cells/colony | 11 pM | [6] |
| LN18 | Glioblastoma | Colony Formation | >50 cells/colony | 4 pM | [6] |
| U-138 MG | Glioblastoma | Cell Viability | 72 h | 0.4 nM (400 pM) | [1][7] |
| HeLa S3 | Cervical Carcinoma | Growth Inhibition | 1 h | 0.69 pM | [8] |
Key Experimental Protocols
Protocol 1: Determining IC50 using MTT Cell Viability Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0, 1, 5, 10, 50, 100, 500, and 1000 pM.[4] Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.[4]
Protocol 2: Detection of Apoptosis using Annexin V/7-AAD Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with vehicle (DMSO) or increasing concentrations of this compound (e.g., 20, 100, 500 pM) for the desired time points (e.g., 24, 48, 72 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Duocarmycin - Wikipedia [en.wikipedia.org]
- 6. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines [mdpi.com]
- 7. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multidrug Resistance with Duocarmycin SA-Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin SA-based antibody-drug conjugates (ADCs) to overcome multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based ADCs effective against multidrug-resistant (MDR) cancer cells?
A1: this compound and its analogs are potent DNA alkylating agents that bind to the minor groove of DNA.[1][2][3] Their mechanism of action is distinct from many common chemotherapeutics that are susceptible to efflux by MDR pumps. Duocarmycin-based payloads have been shown to be poor substrates for P-glycoprotein (P-gp), a common efflux pump responsible for MDR.[4] This allows the ADC to deliver the cytotoxic payload effectively to the target cell, bypassing this major resistance mechanism.
Q2: What is the mechanism of action of this compound once released from the ADC?
A2: Once the ADC is internalized by the target cancer cell, the this compound payload is released within the cell. It then traffics to the nucleus and binds to the minor groove of DNA, preferentially at AT-rich sequences.[1][3] It subsequently alkylates the N3 position of adenine, causing irreversible DNA damage.[1][3] This damage disrupts DNA replication and transcription, leading to cell cycle arrest, and ultimately, apoptosis.[5][6]
Q3: Can this compound-based ADCs induce a bystander effect in MDR tumor models?
A3: Yes, this compound-based ADCs with cleavable linkers can induce a bystander effect.[4][7] After the payload is released in the target antigen-positive cell, its membrane-permeable nature allows it to diffuse into neighboring antigen-negative cancer cells, including those that may be multidrug-resistant, and exert its cytotoxic effects.[4] This is particularly advantageous in heterogeneous tumors where not all cells express the target antigen.
Q4: What are some known resistance mechanisms to duocarmycin-based ADCs beyond efflux pumps?
A4: While duocarmycins are less susceptible to classical MDR mechanisms, resistance can still emerge. Potential mechanisms include:
-
Alterations in DNA Damage Response (DDR) Pathways: Upregulation of DNA repair mechanisms can potentially counteract the DNA alkylation damage induced by duocarmycin.[5]
-
Changes in ADC Trafficking and Lysosomal Function: Impaired internalization, reduced lysosomal processing of the ADC, or sequestration of the payload can limit the amount of active drug reaching the DNA.
-
Downregulation of the Target Antigen: A decrease in the expression of the target antigen on the cell surface can reduce the internalization of the ADC.
Troubleshooting Guides
Issue 1: this compound-ADC shows lower than expected potency in an MDR cell line known to overexpress P-gp.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug-to-Antibody Ratio (DAR) | Characterize the DAR of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. An average DAR of 2-4 is often optimal. Low DAR may result in insufficient payload delivery.[][9] |
| Linker Instability | Assess the stability of your ADC in plasma and relevant buffer conditions. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[9][10] |
| Reduced ADC Internalization | Perform an internalization assay to confirm that the ADC is being effectively taken up by the target cells. Compare internalization rates between the MDR and a sensitive parental cell line. |
| Presence of Other Resistance Mechanisms | Investigate the expression and activity of other ABC transporters (e.g., MRP1, BCRP) in your MDR cell line. While less common for duocarmycins, they could play a role. Also, assess the status of DNA repair pathways in the resistant cells. |
Issue 2: High background cytotoxicity observed in antigen-negative or non-MDR control cells.
| Possible Cause | Troubleshooting Step |
| Premature Payload Release | Analyze the stability of the ADC in the assay medium. Unstable linkers can release the potent duocarmycin payload into the medium, leading to non-specific toxicity.[] |
| Off-Target Uptake | High concentrations of the ADC might lead to non-specific pinocytosis. Titrate the ADC concentration to a range where target-specific uptake is dominant. |
| Hydrophobicity of the ADC | High DAR can increase the hydrophobicity of the ADC, leading to non-specific binding and uptake. Consider preparing ADCs with a lower DAR for comparison. |
| Contamination of Cell Culture | Ensure cell lines are free from contamination (e.g., mycoplasma) that could affect cell viability and assay results. |
Issue 3: Inconsistent results in bystander killing assays with MDR co-cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal Co-culture Ratio | The ratio of antigen-positive to antigen-negative (and MDR) cells is critical. Titrate this ratio to find the optimal window for observing the bystander effect. The effect is often dependent on the density of antigen-positive "source" cells.[7] |
| Inefficient Payload Diffusion | The bystander effect relies on the diffusion of the payload. Ensure that the cell density in your assay is sufficient to allow for proximity between cells. |
| Short Incubation Time | The bystander effect is a time-dependent process. Extend the incubation time of your assay to allow for payload release, diffusion, and subsequent killing of bystander cells.[7] |
| Linker Chemistry | Ensure you are using an ADC with a cleavable linker designed to release a membrane-permeable payload. Non-cleavable linkers will not mediate a bystander effect.[7] |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Duocarmycin Analog | IC50 (pM) |
| Molm-14 | Acute Myeloid Leukemia | This compound (DSA) | 11.12 |
| HL-60 | Acute Myeloid Leukemia | This compound (DSA) | 122.7 |
| L1210 | Mouse Leukemia | This compound (DSA) | 6 |
| U138-MG | Human Glioblastoma | This compound (DSA) | 1.8 |
Data synthesized from multiple sources.[6][12]
Experimental Protocols
1. ADC Cytotoxicity Assay (MTT-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound-based ADC in both MDR and non-MDR cancer cell lines.
-
Materials:
-
MDR and non-MDR cancer cell lines
-
Complete cell culture medium
-
This compound-ADC and control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in complete medium.
-
Remove the medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results against ADC concentration to determine the IC50 value using a non-linear regression model.[13]
-
2. Bystander Killing Co-culture Assay
This protocol is designed to assess the bystander effect of a this compound-based ADC on MDR cells.
-
Materials:
-
Antigen-positive, drug-sensitive cell line
-
Antigen-negative, multidrug-resistant cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
This compound-ADC with a cleavable linker
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader or imaging system
-
-
Procedure:
-
Co-seed the antigen-positive and GFP-expressing antigen-negative/MDR cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include control wells with only the antigen-negative/MDR cells.
-
Allow cells to adhere overnight.
-
Treat the cells with a concentration of the this compound-ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative/MDR cells (determined from single-cell cytotoxicity assays).
-
Incubate for 96-120 hours.
-
Measure the viability of the GFP-expressing antigen-negative/MDR cells by reading the fluorescence intensity.
-
Compare the viability of the antigen-negative/MDR cells in the co-culture wells to those in the monoculture control wells to quantify the bystander killing effect.[14]
-
Visualizations
Caption: this compound-ADC Mechanism of Action.
Caption: Experimental workflow for evaluating this compound-ADCs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin SA Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of duocarmycin SA in in vitro studies.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dissolving this compound
Question: I am seeing solid particles or cloudiness after adding solvent to my vial of this compound. What should I do?
Answer:
Precipitation of this compound during initial dissolution can be addressed by following these steps:
-
Ensure Proper Solvent Choice: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened vial or a properly stored anhydrous grade to prevent the introduction of water, which can significantly decrease the solubility of hydrophobic compounds like this compound.[1]
-
Employ Mechanical Assistance:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Briefly sonicate the vial in a water bath. This can help break up aggregates and enhance dissolution.[1][2]
-
Gentle Heating: If precipitation persists, gently warm the solution to 37°C.[1][2][3] Be cautious with the temperature and duration to avoid potential degradation of the compound.
-
-
Step-wise Dilution for Aqueous Media: When preparing working solutions in aqueous cell culture media, avoid "solvent shock," which is the rapid precipitation of a hydrophobic compound when a concentrated DMSO stock is diluted into an aqueous environment.[3] A step-wise or serial dilution approach is recommended.
The following workflow diagram illustrates a systematic approach to dissolving this compound and troubleshooting precipitation.
References
minimizing off-target cytotoxicity of duocarmycin SA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target cytotoxicity of duocarmycin SA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent antitumor antibiotic.[1][2] Its cytotoxic effects stem from its ability to bind to the minor groove of DNA, specifically in AT-rich regions.[3][4][5] Following binding, it alkylates the N3 position of adenine, leading to DNA damage, abnormal base pairing, and strand breakage.[4][5] This disruption of DNA architecture inhibits replication and transcription, ultimately triggering apoptosis (programmed cell death).[3][6]
Q2: What are the primary reasons for the off-target cytotoxicity of this compound?
The extreme potency of this compound is a double-edged sword. Its powerful DNA alkylating ability is not exclusive to cancer cells, leading to damage in healthy, rapidly dividing cells and causing significant systemic toxicity.[7][8] This lack of selectivity results in a narrow therapeutic window, which has limited its clinical success as a standalone agent.[7][9]
Q3: What are the main strategies to minimize the off-target cytotoxicity of this compound?
The primary strategies to reduce the off-target effects of this compound focus on targeted delivery and controlled activation of the drug. These include:
-
Prodrug Strategies: this compound is chemically modified into an inactive form (a prodrug) that is selectively activated at the tumor site.[3][10] Activation can be triggered by enzymes that are overexpressed in the tumor microenvironment or by the hypoxic (low oxygen) conditions often found in solid tumors.[9][10]
-
Antibody-Drug Conjugates (ADCs): this compound (or a derivative) is attached to a monoclonal antibody that specifically targets antigens on the surface of cancer cells.[2][3][6] The ADC binds to the cancer cell, is internalized, and only then is the cytotoxic payload released, concentrating the drug's effect on the tumor.[11]
-
Targeted Delivery Systems: This involves encapsulating this compound in delivery vehicles like nanoparticles that are designed to accumulate in tumor tissue.[7]
Troubleshooting Guide
Issue: High cytotoxicity observed in non-target cells or in vivo models.
This is a common challenge due to the inherent potency of this compound. Here are some potential solutions and experimental considerations:
1. Implement a Prodrug Strategy
-
Rationale: A prodrug approach masks the cytotoxic activity of this compound until it reaches the tumor environment. This can significantly reduce systemic toxicity.
-
Experimental Protocol:
-
Design and Synthesize a Prodrug: A common strategy involves modifying the phenolic group of a duocarmycin analog like seco-duocarmycin SA.[4][10] For example, creating glycosidic prodrugs that can be cleaved by tumor-specific enzymes.[12]
-
In Vitro Cleavage Assay: Confirm that the prodrug is stable in physiological conditions (pH 7.4) but is efficiently cleaved to the active drug in the presence of the target enzyme or in a simulated tumor microenvironment (e.g., hypoxic conditions).
-
Cytotoxicity Assays: Compare the IC50 values of the prodrug and the active drug on both target cancer cell lines and non-target control cell lines. A successful prodrug will show significantly lower toxicity in control cells.
-
2. Develop an Antibody-Drug Conjugate (ADC)
-
Rationale: ADCs offer highly specific delivery of the cytotoxic payload to cancer cells that express the target antigen.
-
Experimental Workflow:
-
Key Experimental Steps:
-
Antibody Selection: Choose a monoclonal antibody with high specificity and binding affinity for a tumor-associated antigen.[13]
-
Linker Selection: A cleavable linker (e.g., valine-citrulline) is often used to ensure the release of the duocarmycin payload inside the target cell.[13]
-
Conjugation and Characterization: Conjugate the duocarmycin derivative to the antibody and determine the drug-to-antibody ratio (DAR).
-
In Vitro Evaluation:
-
Binding Affinity: Confirm that the ADC retains high binding affinity to the target antigen.
-
Internalization: Demonstrate that the ADC is internalized by the target cancer cells.
-
Cytotoxicity: Determine the IC50 of the ADC on antigen-positive and antigen-negative cell lines. The ADC should be significantly more potent on antigen-positive cells.
-
-
In Vivo Studies: Evaluate the anti-tumor efficacy and toxicity of the ADC in a relevant animal model (e.g., a tumor xenograft model).
-
3. Combination Therapy
-
Rationale: Using this compound in combination with other chemotherapeutic agents or radiation can allow for lower, less toxic doses of each agent while achieving a synergistic or additive cytotoxic effect.[14]
-
Experimental Approach:
-
Determine IC50 of Single Agents: Establish the half-maximal inhibitory concentration (IC50) for this compound and the other therapeutic agent(s) individually on the target cancer cell line.
-
Combination Studies: Treat cells with a matrix of concentrations of both drugs to assess for synergistic, additive, or antagonistic effects. The Chou-Talalay method can be used to calculate a combination index (CI), where CI < 1 indicates synergy.
-
Mechanism of Action Studies: Investigate how the combination treatment affects cellular processes such as the cell cycle and apoptosis. For example, this compound can arrest cells in the G2/M phase, which is the most radiosensitive phase of the cell cycle.[6]
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | IC50 | Reference |
| This compound | Various Cancer Cell Lines | Picomolar range | [1][4] |
| This compound | Molm-14 (AML) | 11.12 pM | [15] |
| This compound | HL-60 (AML) | 114.8 pM | [15] |
| This compound | U-138 MG (Glioblastoma) | 0.4 nM | [1] |
| PCMC1D3-DCM (ADC) | Various MET-expressing Cancer Cell Lines | 1.5 - 15.3 nM | [13][16] |
| Prodrug (+)-6 | L1210 | 8-25 fold higher than active drug | [10] |
| Prodrug (+)-7 | L1210 | 8-25 fold higher than active drug | [10] |
Signaling and Action Pathways
Mechanism of this compound-Induced Apoptosis
Antibody-Drug Conjugate (ADC) Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficacious Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A strategy for tumor-selective chemotherapy by enzymatic liberation of seco-duocarmycin SA-derivatives from nontoxic prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-drug Conjugate PCMC1D3-Duocarmycin SA as a Novel Therapeutic Entity for Targeted Treatment of Cancers Aberrantly Expressing MET Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benthamscience.com [benthamscience.com]
Technical Support Center: Strategies to Mitigate Duocarmycin Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the hepatotoxicity of duocarmycin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of duocarmycin-induced hepatotoxicity?
A1: The hepatotoxicity of duocarmycin and its analogs primarily stems from their potent DNA alkylating activity.[1] These compounds can bind to the minor groove of DNA and alkylate adenine at the N3 position, leading to cell death.[1] When administered systemically as free drugs, they lack selectivity for cancer cells and can damage healthy tissues, including the liver, which is a major site of drug metabolism.[2][3] High systemic exposure can lead to off-target toxicity, manifesting as liver damage.[4]
Q2: What are the main strategies to reduce the hepatotoxicity of duocarmycin compounds?
A2: The principal strategies focus on minimizing systemic exposure and targeting the cytotoxic payload specifically to tumor cells. These include:
-
Antibody-Drug Conjugates (ADCs): This is the most developed strategy, involving the conjugation of a highly potent duocarmycin payload to a monoclonal antibody that targets a tumor-specific antigen.[4] This targeted delivery significantly reduces systemic exposure and, consequently, off-target toxicities like hepatotoxicity.[4]
-
Prodrug Strategies: Duocarmycin is chemically modified into an inactive "prodrug" form that is designed to be activated selectively within the tumor microenvironment.[3] Activation can be triggered by tumor-specific conditions, such as hypoxia (reductive activation) or the presence of certain enzymes (enzymatic cleavage).[3][5]
-
Development of Novel Analogs: This involves synthesizing new duocarmycin derivatives with improved safety profiles. The goal is to create analogs that retain high potency against cancer cells while exhibiting reduced toxicity to normal cells.
-
Optimization of Linker Technology for ADCs: The chemical linker connecting the antibody to the duocarmycin payload is critical.[6] Highly stable linkers prevent premature release of the drug in circulation, which is a key factor in mitigating systemic toxicity.[7]
Q3: How do Antibody-Drug Conjugates (ADCs) reduce the hepatotoxicity of duocarmycins?
A3: Duocarmycin-based ADCs reduce hepatotoxicity through targeted delivery. The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells.[4] The ADC is then internalized by the cancer cell, and the duocarmycin payload is released intracellularly, where it can exert its DNA-alkylating, cell-killing effect.[8] This targeted approach minimizes the concentration of the potent cytotoxin in systemic circulation, thereby sparing healthy tissues like the liver from significant exposure and damage.[4]
Q4: What is a "prodrug" strategy, and how does it apply to duocarmycins?
A4: A prodrug is an inactive or less active form of a drug that is converted into its active form in the body, ideally at the site of action.[3] For duocarmycins, this involves modifying the molecule to mask its cytotoxic activity until it reaches the tumor.[3] Two common approaches are:
-
Reductively Activated Prodrugs: These prodrugs are designed to be activated in the hypoxic (low oxygen) environment characteristic of many solid tumors.[3] The prodrug contains a chemical bond that is cleaved under reducing conditions, releasing the active duocarmycin.[3]
-
Enzymatically Activated Prodrugs: These prodrugs are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, such as β-glucuronidase.[5] A "masking" group, like a glucuronide moiety, is attached to the duocarmycin, rendering it inactive. When the prodrug encounters the specific enzyme at the tumor site, the masking group is cleaved, releasing the active drug.[5]
Q5: What is the importance of linker technology in duocarmycin-based ADCs?
A5: The linker plays a crucial role in the safety and efficacy of a duocarmycin ADC. An ideal linker should be highly stable in the bloodstream to prevent the premature release of the duocarmycin payload, which could lead to systemic toxicity, including hepatotoxicity.[6] The linker should only release the payload once the ADC has been internalized by the target cancer cell.[6] There are two main types of linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[9]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the drug payload.[6] Non-cleavable linkers are generally associated with lower off-target toxicity.[6]
Troubleshooting Guides
Issue 1: High systemic toxicity and potential hepatotoxicity observed in preclinical in vivo studies with a duocarmycin-based ADC.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Premature linker cleavage | - Analyze the stability of the ADC in plasma from the animal model being used.[10] - Consider switching to a more stable linker, such as a non-cleavable linker or a cleavable linker with optimized chemistry.[6] |
| High drug-to-antibody ratio (DAR) | - Synthesize ADCs with a lower average DAR and compare their in vivo toxicity profiles.[10] - Use site-specific conjugation techniques to produce more homogeneous ADCs with a defined DAR.[11] |
| ADC aggregation | - Characterize the aggregation state of the ADC formulation using size-exclusion chromatography (SEC).[12] - Optimize the formulation buffer (pH, ionic strength) and consider adding stabilizing excipients.[13] - Review and optimize the conjugation and purification process to minimize aggregation.[14] |
| "On-target, off-tumor" toxicity | - Evaluate the expression of the target antigen on healthy tissues, including the liver, in the preclinical model.[15] - If the target is expressed on healthy liver cells, consider selecting a different target antigen with more restricted expression. |
Issue 2: Duocarmycin prodrug shows low efficacy in vivo despite potent in vitro activity of the parent drug.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inefficient prodrug activation at the tumor site | - For reductively activated prodrugs, confirm the presence of a hypoxic environment in the tumor model. - For enzymatically activated prodrugs, verify the expression and activity of the target enzyme in the tumor tissue.[5] - Synthesize and test prodrugs with different activation triggers that may be more suitable for the specific tumor model.[3] |
| Poor pharmacokinetic properties of the prodrug | - Analyze the plasma stability and clearance rate of the prodrug. - Modify the prodrug structure to improve its pharmacokinetic profile, for example, by adding polyethylene glycol (PEG) chains. |
| Rapid clearance of the released active drug | - Characterize the pharmacokinetics of the parent duocarmycin compound in the animal model. - The prodrug strategy may need to be combined with a delivery system that enhances retention at the tumor site. |
Issue 3: High levels of aggregation observed during the conjugation of a duocarmycin payload to an antibody.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Hydrophobicity of the duocarmycin payload | - Perform the conjugation reaction at a lower antibody concentration. - Include organic co-solvents in the reaction buffer to improve the solubility of the payload-linker.[13] - Add stabilizing excipients, such as polysorbates or sugars, to the conjugation and formulation buffers.[13] |
| Unfavorable buffer conditions | - Optimize the pH and ionic strength of the conjugation buffer. Aggregation can be more pronounced at the isoelectric point of the antibody.[13] |
| Cross-linking between antibody molecules | - If using a linker with two reactive groups, ensure that the reaction conditions favor intramolecular conjugation. - Consider using a linker with a single reactive group. |
| Post-conjugation handling | - Minimize freeze-thaw cycles by aliquoting the ADC for storage.[12] - Store the ADC in a formulation buffer optimized for stability. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Duocarmycin Prodrugs
| Compound | Cell Line | IC₅₀ (nM) | Fold Difference vs. Parent Drug | Reference |
| seco-(+)-CBI-indole₂ (Parent Drug) | L1210 | 0.03 | - | [7] |
| Prodrug (+)-6 (Cyclic Carbamate) | L1210 | 6.6 | ~220-fold less potent | [7] |
| Glucuronide Prodrug 4a | HTCFA | 610 | - | [5] |
| Glucuronide Prodrug 4a + β-glucuronidase | HTCFA | 0.9 | ~678-fold more potent | [5] |
| Glucuronide Prodrug 4b | HTCFA | 3300 | - | [5] |
| Glucuronide Prodrug 4b + β-glucuronidase | HTCFA | 2.1 | ~1571-fold more potent | [5] |
| DUMA | Balb 3T3/H-Ras | 0.12 | - | [13] |
| DU-86 | Balb 3T3/H-Ras | 0.23 | ~2-fold less potent | [13] |
Table 2: In Vivo Efficacy and Toxicity of a Duocarmycin Prodrug
| Compound | Dose (µg/kg) | Outcome in L1210 Murine Leukemia Model | Therapeutic Window | Reference |
| seco-(+)-CBI-indole₂ (Parent Drug) | 60 | 1/10 long-term survivors | Narrow (toxic at 100-500 µg/kg) | [7] |
| Prodrug (+)-6 (Cyclic Carbamate) | 200 - >2500 | Outperformed parent drug, no toxicity observed | Much larger than parent drug | [12] |
Table 3: Preclinical Data for SYD985 (Duocarmycin-based ADC)
| Parameter | Species | Result | Reference |
| Plasma Stability | Human | Stable | [16] |
| Plasma Stability | Cynomolgus Monkey | Stable | [16] |
| Plasma Stability | Mouse | Relatively poor stability due to mouse-specific carboxylesterase | [16] |
| Maximum Tolerated Dose | Cynomolgus Monkey | Up to 30 mg/kg without severe toxic effects | [16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a duocarmycin compound or ADC on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2-positive ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Duocarmycin compound/ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the duocarmycin compound or ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubate for the desired exposure time (e.g., 72-144 hours).[18]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]
-
Protocol 2: In Vivo Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential hepatotoxicity of a duocarmycin compound or ADC in a murine model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Duocarmycin compound or ADC
-
Vehicle control (e.g., saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Serum chemistry analyzer
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least one week.
-
Administer the duocarmycin compound/ADC or vehicle control intravenously (or via the desired route) at various dose levels.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Blood Collection and Serum Analysis:
-
At predetermined time points (e.g., day 7 and day 21 post-dose), collect blood via cardiac puncture or another appropriate method.
-
Process the blood to obtain serum.
-
Analyze the serum for liver function biomarkers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[11]
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and perform a necropsy.
-
Collect the liver and fix it in 10% formalin.
-
Embed the fixed liver tissue in paraffin and section it using a microtome.
-
Stain the liver sections with H&E.
-
Examine the stained sections under a microscope for signs of hepatotoxicity, such as necrosis, inflammation, and changes in hepatocyte morphology.
-
-
Data Analysis:
-
Compare the serum biomarker levels and histopathological findings between the treated and control groups.
-
A statistically significant increase in liver enzymes and the presence of liver lesions in the treated groups are indicative of hepatotoxicity.
-
Visualizations
Caption: Mechanism of action of a duocarmycin-based Antibody-Drug Conjugate (ADC).
Caption: General workflow for the activation of a duocarmycin prodrug in the tumor microenvironment.
Caption: Logical relationship of strategies to reduce duocarmycin hepatotoxicity.
References
- 1. Efficacious Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Measurement for Beta-Glucuronidase [creative-enzymes.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Duocarmycin SA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Duocarmycin SA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound presents several key challenges:
-
Inherent Instability: The pharmacophore of this compound contains a highly reactive spirocyclopropylhexadienone moiety. This functional group is susceptible to degradation, particularly under acidic or nucleophilic conditions, making the final steps of the synthesis and the purification of the active molecule challenging.
-
Multi-step Synthesis of Subunits: The overall synthesis is convergent, requiring the separate preparation of two complex heterocyclic subunits: the DNA-alkylating cyclopropaindole unit and the DNA-binding 5,6,7-trimethoxyindole-2-carboxylic acid (TMI) unit. Each of these syntheses involves multiple steps, which can lead to low overall yields.
-
Coupling and Spirocyclization: The amide coupling of the two subunits and the subsequent spirocyclization to form the active cyclopropane ring are critical and often problematic steps. These reactions can be low-yielding and generate significant impurities.
-
High Potency and Purity Requirements: this compound is an extremely potent cytotoxic agent, with activity in the picomolar range.[1] This necessitates the production of highly pure material, as even trace impurities can have significant biological effects. Achieving the required purity on a large scale is a major hurdle.
-
Solubility Issues: Duocarmycins are generally hydrophobic molecules, which can lead to difficulties with solubility in aqueous media, complicating both the reaction work-up and final formulation.[2]
Q2: Why is the seco-form of this compound often synthesized as a precursor?
A2: The seco-form of this compound is a prodrug in which the reactive cyclopropane ring of the alkylating subunit is masked, typically as a chloromethylindoline. This strategy is employed to overcome the inherent instability of the active spirocyclopropylhexadienone moiety.[3] The seco-form is more stable and easier to handle and purify. It can be converted to the active this compound in situ under physiological conditions. For many applications, particularly in the development of antibody-drug conjugates (ADCs), the seco-form is the preferred payload as it remains inert until it reaches the target site.
Q3: What are the key considerations for the synthesis of the 5,6,7-trimethoxyindole-2-carboxylic acid (TMI) subunit?
A3: The synthesis of the TMI subunit is a multi-step process that typically involves the construction of the indole ring system followed by functional group manipulations. A common route involves the Hemetsberger-Knittel indole synthesis. Key considerations include:
-
Starting Material Availability and Cost: The starting materials for the TMI synthesis can be expensive, impacting the overall cost of the final product, especially at a large scale.
-
Reaction Optimization: Each step in the sequence, from the initial formation of the indole ester to its saponification to the carboxylic acid, needs to be optimized for yield and purity. For example, the saponification of the methyl or ethyl ester to the final carboxylic acid can achieve high yields (e.g., up to 85%) but requires careful control of reaction conditions to avoid side reactions.[4]
-
Purification of Intermediates: Purification of the intermediates is crucial to ensure the high purity of the final TMI subunit, which will be used in the subsequent coupling reaction.
Troubleshooting Guides
Synthesis of the DNA-Alkylating Subunit
Problem: Low yield in the enantioselective synthesis of the cyclopropaindole alkylating subunit.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Asymmetric Catalyst | Screen different chiral catalysts and ligands for the key stereocenter-forming reaction (e.g., asymmetric hydrogenation). Ensure the catalyst is of high purity and handled under appropriate inert conditions. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, solvent, and reaction time. A robust process for decagram-scale synthesis has been developed, highlighting the importance of understanding key reaction parameters.[5][6] |
| Side Reactions | Analyze the reaction mixture by LC-MS to identify major byproducts. Common side reactions may include over-reduction or rearrangement. Adjust reaction conditions to minimize these. |
| Protecting Group Issues | The choice of protecting group for the indole nitrogen is critical. A stable sulfonamide protecting group that can be cleaved under mild, chemoselective conditions has been shown to improve sequence yield and throughput.[5][6] |
Synthesis of the TMI Subunit (5,6,7-trimethoxyindole-2-carboxylic acid)
Problem: Low yield or impurities in the synthesis of 5,6,7-trimethoxyindole-2-carboxylic acid.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Saponification | Monitor the reaction by TLC or LC-MS to ensure complete conversion of the ester to the carboxylic acid. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of base. A maximum yield of 85% has been reported for this step.[4] |
| Difficult Purification | The product can be purified by precipitation upon acidification of the reaction mixture. Careful control of the pH during workup is essential.[4] Recrystallization from a suitable solvent system can also be employed to improve purity. |
| Formation of Isomers | In some indole synthesis strategies, the formation of regioisomers is possible. Use analytical techniques such as NMR to confirm the structure of the product. |
Coupling of Subunits and Final Steps
Problem: Low yield in the EDC-mediated amide coupling of the alkylating subunit and the TMI subunit.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of Starting Materials | The deprotected alkylating subunit can be unstable. It is often generated in situ from its protected precursor (e.g., Boc-protected) and used immediately in the coupling reaction. |
| Inefficient Coupling Reagents | While EDC is commonly used, other coupling reagents such as HATU or HBTU can be explored. The addition of HOBt can help to suppress side reactions and improve yields. |
| Suboptimal Reaction Conditions | The reaction is typically run in an anhydrous aprotic solvent such as DMF or DCM at room temperature or below. Optimize the stoichiometry of the coupling reagents and the base (e.g., DIPEA). |
| Difficult Workup and Purification | The workup often involves an aqueous wash to remove excess coupling reagents and byproducts. However, the product can be sensitive to pH. Purification by column chromatography on silica gel can lead to material loss.[7] Preparative HPLC is often required to achieve high purity. |
Problem: Degradation of this compound during the final deprotection and/or purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | Use mild deprotection conditions. For example, if a sulfonamide protecting group is used, it can be cleaved under mild chemoselective conditions.[5] |
| Acid or Base Sensitivity | This compound is sensitive to both acidic and basic conditions. Maintain a neutral pH during workup and purification. Use buffered mobile phases for HPLC if necessary. |
| Temperature Sensitivity | Perform all manipulations at low temperatures to minimize degradation. |
| Solvent Effects | The stability of this compound can be solvent-dependent. Conduct stability studies in the chosen solvents for purification and formulation. There is a significant difference in the stability of this compound and its analogue Duocarmycin A in aqueous solvents.[8] |
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reactants | Product | Scale | Reported Yield | Reference |
| Enantioselective Synthesis | N/A | (+)-Duocarmycin SA | Decagram | High Yield (Robust Process) | [5][6] |
| Saponification | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | Lab Scale | Up to 85% | [4] |
| Amide Coupling (EDCI) | seco-Alkylating Subunit + TMI | seco-Duocarmycin SA | Lab Scale | Moderate to Good | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid
This protocol is adapted from a reported synthesis of the TMI subunit.[4]
-
Saponification: To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent (e.g., methanol/water), add an excess of a base such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 2-3) with a strong acid (e.g., 1M HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
Protocol 2: Preparative HPLC Purification of this compound Analogs
The following is a general guideline for the purification of hydrophobic molecules like this compound analogs by preparative reversed-phase HPLC. Specific conditions will need to be optimized for the exact analog.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically employed. The addition of a modifier such as formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can improve peak shape, but care must be taken due to the acid sensitivity of this compound. A buffered mobile phase at neutral pH may be necessary.
-
Gradient: A shallow gradient is often required to achieve good separation of the main product from closely related impurities.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm) is typically used. Mass spectrometry (MS) detection can be coupled to the HPLC to identify the product and impurities based on their mass-to-charge ratio.
-
Fraction Collection: Fractions are collected based on the UV or MS signal corresponding to the target molecule.
-
Post-Purification: The collected fractions containing the pure product are typically lyophilized to remove the mobile phase solvents.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in amide coupling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of this compound analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
improving the therapeutic index of duocarmycin SA prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic index of duocarmycin SA prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
This compound and its synthetic analogs are potent antitumor agents that exert their cytotoxic effects through a sequence-specific alkylation of DNA.[1][2][3] The process begins with the agent binding to the minor groove of DNA, typically in AT-rich regions.[2] This binding induces a conformational change in the duocarmycin molecule, activating its spirocyclopropylindole moiety.[1][4] This activation transforms the otherwise stable cyclopropane ring into a potent electrophile, which then covalently bonds to the N3 position of adenine.[1] This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of replication and transcription, and ultimately triggering apoptosis (programmed cell death).[1][3]
Q2: Why is improving the therapeutic index of this compound a major focus of research?
While duocarmycins exhibit exceptional cytotoxic potency against cancer cells, their clinical development has been hampered by a narrow therapeutic index and significant systemic toxicity.[5][6][7] Early clinical trials with duocarmycin analogs were often discontinued due to severe side effects, such as myelotoxicity.[8] The high potency of these compounds is not selective for cancer cells, leading to damage to healthy tissues. Therefore, a primary goal is to develop prodrug strategies that selectively deliver and activate the cytotoxic payload within the tumor microenvironment, thereby minimizing off-target toxicity and widening the therapeutic window.[8]
Q3: What are the main prodrug strategies being explored for this compound?
Several strategies have been investigated to create prodrugs of this compound that are activated selectively at the tumor site. These can be broadly categorized as:
-
Enzyme-activated prodrugs: This approach involves masking the active phenol of the duocarmycin molecule with a linker that can be cleaved by enzymes overexpressed in the tumor microenvironment, such as β-glucuronidase.[9]
-
Reductively-activated prodrugs: These prodrugs are designed to be activated in the hypoxic (low oxygen) conditions often found in solid tumors.[8][10] The reducing environment of the tumor, rich in thiols, can cleave a labile bond in the prodrug, releasing the active drug.[10]
-
Antibody-Drug Conjugates (ADCs): This is currently one of the most promising strategies.[5][7] A duocarmycin analog is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. The ADC binds to the cancer cell, is internalized, and the cytotoxic payload is released inside the cell, leading to highly targeted cell death.[1]
Troubleshooting Guides
Problem: Low in vitro efficacy of a novel duocarmycin prodrug.
| Possible Cause | Troubleshooting Step |
| Inefficient Prodrug Activation | Verify the presence and activity of the target activating enzyme or reductive conditions in your cell line model. Consider engineering the cell line to overexpress the target enzyme for initial validation. |
| Poor Cell Permeability | Assess the physicochemical properties of the prodrug (e.g., lipophilicity, molecular weight). Modify the linker or promoiety to enhance cell membrane penetration. |
| Drug Efflux | Use efflux pump inhibitors (e.g., verapamil) to determine if the prodrug or activated drug is a substrate for multidrug resistance (MDR) transporters like P-glycoprotein. |
| Incorrect Assay Conditions | Optimize the incubation time and concentration range in your cytotoxicity assay. Ensure the assay endpoint (e.g., apoptosis, cell viability) is appropriate for the expected mechanism of action. |
Problem: High in vivo toxicity despite good in vitro selectivity.
| Possible Cause | Troubleshooting Step |
| Premature Prodrug Activation in Circulation | Analyze plasma stability of the prodrug. Modify the linker to be more stable in the bloodstream and less susceptible to cleavage by ubiquitous enzymes (e.g., esterases). |
| Off-target Antibody Binding (for ADCs) | Evaluate the specificity of the monoclonal antibody. Perform biodistribution studies to assess accumulation in non-target tissues. |
| "Bystander Effect" in Healthy Tissues | If the linker and payload are designed to be cell-impermeable after release, consider redesigning them to be more membrane-permeable to limit damage to adjacent healthy cells. |
| Non-specific Uptake | Investigate the role of the enhanced permeability and retention (EPR) effect versus active targeting. If non-specific uptake is high, consider modifying the size or charge of the ADC. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various duocarmycin prodrugs from published studies.
Table 1: Cytotoxicity of Glucuronide Prodrugs of this compound [9]
| Compound | Cell Line | IC50 (nM) without β-glucuronidase | IC50 (nM) with β-glucuronidase | QIC50 (Fold Increase in Potency) |
| Prodrug 4a | Not Specified | 610 | 0.9 | ~700 |
| Prodrug 4b | Not Specified | 3300 | 2.1 | ~1600 |
Table 2: Cytotoxicity of Reductively Activated Prodrugs [8]
| Compound | Cell Line | IC50 at 72h (pM) |
| BocNHO Prodrug | PC3-MM2 (Prostate) | ~280-980 |
| CBI-indole2 (Parent Drug) | PC3-MM2 (Prostate) | ~280-980 |
| BocNHO Prodrug | EMT6 (Breast) | ~280-980 |
| CBI-indole2 (Parent Drug) | EMT6 (Breast) | ~280-980 |
| BocNHO Prodrug | A549 (Lung) | ~280-980 |
| CBI-indole2 (Parent Drug) | A549 (Lung) | ~280-980 |
Table 3: Cytotoxicity of N-Acyl O-Amino Phenol Prodrugs in L1210 Cells [10]
| Compound | Enantiomer | IC50 (nM) |
| Prodrug 3 | (1S) | >100 |
| Prodrug 4 | (1S) | ~10 |
| Prodrug 5 | (1S) | ~1 |
| Prodrug 6 | (1S) | ~0.1 |
| Prodrug 8 | (1S) | ~100 |
| Parent Drug 11 | (1S) | ~0.01 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a general guideline for assessing the antiproliferative activity of duocarmycin prodrugs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the duocarmycin prodrug and the parent compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the cell culture should be less than 0.1%.
-
Treatment: Add the diluted compounds to the cells in triplicate. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for 72 hours (or other desired time points) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and wells with media only (0% viability). Calculate the IC50 values using a non-linear regression curve fit.[8]
Protocol 2: Prodrug Activation by β-glucuronidase
This protocol is for evaluating the activation of glucuronide-based prodrugs.
-
Follow Steps 1-3 of Protocol 1.
-
Enzyme Addition: In a parallel set of wells, add a purified solution of β-glucuronidase to the media along with the prodrug. The final concentration of the enzyme should be optimized based on its activity.
-
Follow Steps 4-7 of Protocol 1.
-
Comparison: Compare the IC50 values obtained with and without the addition of β-glucuronidase to determine the activation efficiency (QIC50).[9]
Visualizations
Caption: Prodrug activation and mechanism of action.
Caption: Workflow for in vitro cytotoxicity (MTS) assay.
Caption: Logic for duocarmycin prodrug strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duocarmycin-based prodrugs for cancer prodrug monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Technology for Duocarmycin ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of linker technology in duocarmycin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are duocarmycins and why are they used as payloads in ADCs?
Duocarmycins are a class of highly potent natural products originally isolated from Streptomyces bacteria.[] They function as DNA alkylating agents, binding to the minor groove of DNA and causing irreversible alkylation of adenine at the N3 position.[2][3] This action disrupts DNA architecture, leading to strand breaks and ultimately, apoptotic cell death.[2][4] Their extreme cytotoxicity, with IC50 values in the picomolar range, makes them ideal payloads for ADCs, as they can be effective at very low concentrations, minimizing systemic toxicity.[5]
Q2: What are the main challenges in developing duocarmycin-based ADCs?
The primary challenges in the development of duocarmycin ADCs include:
-
Narrow Therapeutic Window and Toxicity: Duocarmycin analogs have shown significant toxicity in clinical trials, making them unsuitable as standalone drugs.[2]
-
Hydrophobicity and Aggregation: Duocarmycin payloads are often hydrophobic, which can lead to ADC aggregation. This aggregation can negatively impact manufacturing, stability, efficacy, and safety, potentially triggering an immune response.[6][7][8][9][10]
-
Linker Stability: Achieving the right balance between linker stability in systemic circulation and efficient cleavage at the tumor site is crucial.[11] Premature release of the payload can lead to off-target toxicity, while inefficient release can reduce efficacy.[12]
Q3: What are the common types of linkers used for duocarmycin ADCs?
Both cleavable and non-cleavable linkers have been successfully used in duocarmycin-based ADCs.[2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload under specific conditions found within tumor cells. Common cleavage mechanisms include:
-
Protease-sensitive linkers: These contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B.[10]
-
pH-sensitive linkers: These utilize acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: These employ disulfide bonds that are reduced in the cytoplasm, which has a higher glutathione concentration than the bloodstream.
-
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[13]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect duocarmycin ADC performance?
The Drug-to-Antibody Ratio (DAR) is a critical parameter in ADC development.
-
A higher DAR can lead to increased efficacy but may also result in less favorable physicochemical and toxicological properties, including a higher propensity for aggregation and faster clearance from circulation.[6][14][15]
-
A lower DAR may improve the safety profile and pharmacokinetics but could compromise potency.[15]
For duocarmycin ADCs, a low DAR of around 2 is often maintained to avoid aggregation.[15]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Observation of high molecular weight (HMW) species during Size Exclusion Chromatography (SEC).[8]
-
Precipitation of the ADC solution.
-
Reduced efficacy and potential for increased immunogenicity.[16]
Possible Causes and Solutions:
| Cause | Solution |
| High Payload Hydrophobicity | 1. Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties like polyethylene glycol (PEG) into the linker design to counteract the hydrophobicity of the duocarmycin payload.[] 2. Optimize Payload Structure: Modify the duocarmycin payload to improve its solubility while maintaining its cytotoxic activity.[] 3. Utilize Hydrophilic Excipients: In the formulation, use stabilizers such as surfactants (e.g., polysorbate) or sugars to reduce non-specific interactions.[7] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Adjust the conjugation reaction conditions to achieve a lower, more controlled DAR (typically 2-4 for duocarmycin ADCs).[15][16] 2. Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a homogeneous ADC with a defined DAR at stable locations on the antibody.[12] |
| Suboptimal Formulation and Storage | 1. Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal formulation that minimizes aggregation.[16] 2. Avoid Stress: Minimize exposure to thermal stress, freeze-thaw cycles, and mechanical stress during manufacturing and storage.[18] |
| Conjugation Process | 1. Lower Reaction Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation.[16] 2. Immobilization Technology: Use technologies that immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[7][19] |
Issue 2: Linker Instability and Premature Payload Release
Symptoms:
-
Detection of free payload in plasma during in vitro or in vivo stability assays.[12]
-
Increased off-target toxicity and a narrow therapeutic window.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Linker Chemistry | 1. Select a More Stable Linker: If using a cleavable linker, consider a more stable chemistry. For example, some peptide linkers show greater stability in human plasma than others.[12] 2. Consider a Non-Cleavable Linker: If premature cleavage is a persistent issue, a non-cleavable linker may provide greater stability in circulation.[13] |
| Suboptimal Conjugation Site | 1. Evaluate Different Conjugation Sites: The local microenvironment of the conjugation site can influence linker stability.[12] 2. Site-Specific Conjugation: Use site-specific conjugation to attach the linker to a more stable region of the antibody.[12] |
| Inappropriate Animal Model for Preclinical Studies | 1. Assess Species-Specific Enzyme Differences: Be aware that some linkers stable in human plasma can be labile in rodent plasma due to different enzyme profiles.[12] 2. Multi-Species Studies: Conduct stability studies in multiple species to better predict human pharmacokinetics.[12] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Cell Line | Target Expression | IC50 (nM) | Reference |
| Tmab-29 | SK-BR-3 | HER2-positive | Subnanomolar | [6] |
| Tmab-29 | SK-OV-3 | HER2-positive | Subnanomolar | [6] |
| Tmab-30 | SK-OV-3 | HER2-positive | Subnanomolar | [6] |
| SYD983 | SK-BR-3 | HER2-positive | Subnanomolar | [14] |
| SYD983 | BT-474 | HER2-positive | N/A (efficacious in xenograft model) | [14] |
Table 2: Impact of DAR on Duocarmycin ADC Properties
| ADC | Average DAR | Key Finding | Reference |
| SYD983 | ~2.0 | Good efficacy and favorable physicochemical properties. | [6][14] |
| SYD985 | ~2.8 | Increased efficacy compared to SYD983, with improved homogeneity. | [6][14] |
| Ab095–vc–MMAE | 4.6 | Significant initial aggregation that increased over time in plasma. | [20] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of a duocarmycin ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
Duocarmycin ADC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72-144 hours) at 37°C.[21]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[21]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[21]
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a duocarmycin ADC in plasma.
Materials:
-
Duocarmycin ADC
-
Human plasma (and other species as required)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein A beads for ADC capture
-
Reagents for sample preparation (e.g., quenching solution like methanol with internal standard)
Procedure:
-
Incubation: Incubate the duocarmycin ADC in plasma at a specified concentration at 37°C.[23][24]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72, 144 hours).[20][24]
-
Sample Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution.[23]
-
ADC Capture and Analysis:
-
For ADC Integrity: Capture the ADC from the plasma samples using Protein A beads. Analyze the captured ADC using LC-MS to determine the average DAR over time.[25]
-
For Free Payload: Precipitate the proteins from the plasma samples and analyze the supernatant using LC-MS/MS to quantify the amount of released payload.[12]
-
-
Data Analysis: Plot the average DAR or the percentage of ADC remaining over time to determine the stability profile. Calculate the half-life of the ADC in plasma.
Visualizations
Signaling Pathway
Caption: Mechanism of action for a duocarmycin-based ADC.
Experimental Workflows
Caption: Workflow for an in vitro cytotoxicity assay.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 11. acrobiosystems.com [acrobiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. labinsights.nl [labinsights.nl]
- 20. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
Duocarmycin SA vs. Duocarmycin A: A Comparative Potency Analysis
A head-to-head examination of two potent DNA alkylating agents, Duocarmycin SA and Duocarmycin A, reveals significant differences in cytotoxic potency, with this compound consistently demonstrating superior activity in preclinical studies. This guide provides a comprehensive comparison of their performance, supported by available experimental data, for researchers and drug development professionals.
Both this compound and Duocarmycin A belong to a class of highly potent antineoplastic agents that exert their cytotoxic effects through a sequence-selective alkylation of duplex DNA.[1] Their shared mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and cell death.[1][2] Despite this common mechanism, subtle structural differences between the two molecules lead to a marked disparity in their biological activity.
In Vitro Potency: A Clear Advantage for this compound
Comparative in vitro studies have consistently shown that this compound is significantly more potent than Duocarmycin A across various cancer cell lines. This difference in potency is highlighted by their respective 50% inhibitory concentration (IC50) values, a key metric of cytotoxic potential.
A comprehensive review of duocarmycin analogs reported a direct comparison of the two compounds in Balb 3T3/H-Ras cells. In this study, this compound exhibited an IC50 of 0.05 nM, while Duocarmycin A had an IC50 of 0.3 nM, indicating that this compound is approximately six times more potent in this cell line. Further evidence of this compound's superior potency comes from studies on the HeLa S3 human cervical cancer cell line. In this model, this compound demonstrated an exceptionally low IC50 of 0.00069 nM, whereas Duocarmycin A (also referred to as DUMA) showed an IC50 of 0.006 nM, making this compound nearly nine times more potent.[1]
The following table summarizes the available comparative in vitro cytotoxicity data:
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Balb 3T3/H-Ras | 0.05 nM | [1] |
| Duocarmycin A | Balb 3T3/H-Ras | 0.3 nM | [1] |
| This compound | HeLa S3 | 0.00069 nM | [1] |
| Duocarmycin A | HeLa S3 | 0.006 nM | [1] |
Mechanism of Action: DNA Minor Groove Alkylation
The potent cytotoxicity of both this compound and Duocarmycin A stems from their ability to bind to the minor groove of DNA and form a covalent bond with adenine bases. This process, known as DNA alkylation, disrupts the normal function of DNA, leading to cell cycle arrest and apoptosis.[2] The key steps in their mechanism of action are illustrated below.
Caption: DNA alkylation by duocarmycins.
In Vivo Potency: A Data Gap
Despite the clear in vitro differences, a direct comparative study of the in vivo antitumor efficacy of this compound and Duocarmycin A as standalone agents has not been identified in the reviewed literature. While in vivo studies have been conducted on derivatives and antibody-drug conjugates of duocarmycins, a head-to-head comparison of the parent compounds in animal models is needed to fully understand their relative therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the cytotoxic potency of compounds like this compound and Duocarmycin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Duocarmycin A in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using a non-linear regression model.
Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Duocarmycin A for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate a cell survival curve.
Conclusion
The available in vitro data unequivocally demonstrates that this compound is a more potent cytotoxic agent than Duocarmycin A. This difference in potency is likely attributable to subtle structural variations that influence its interaction with DNA. While the mechanism of action is shared, the superior potency of this compound makes it a more prominent candidate for further development, particularly in the context of antibody-drug conjugates where high potency is a critical attribute. However, the absence of direct comparative in vivo studies highlights a crucial area for future research to fully elucidate the relative therapeutic potential of these two powerful DNA alkylating agents.
References
A Comparative Guide to Duocarmycin SA and Other DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Duocarmycin SA with other prominent DNA minor groove binders, focusing on their mechanisms of action, cytotoxic activity, DNA binding affinity, and sequence specificity. The information presented is supported by experimental data to provide an objective analysis for research and drug development purposes.
Introduction to DNA Minor Groove Binders
The minor groove of the DNA double helix presents a unique target for small molecules due to its distinct electrostatic potential and steric features. Compounds that bind to the minor groove can interfere with essential cellular processes such as DNA replication and transcription, making them attractive candidates for anticancer therapies.[1][2] These agents typically recognize and bind to specific DNA sequences, often favoring AT-rich regions.[1][2] This guide focuses on this compound, a potent natural product, and compares its performance with other well-characterized DNA minor groove binders, including Trabectedin, Lurbinectedin, Distamycin A, Netropsin, Hoechst 33258, and Pyrrolobenzodiazepines (PBDs).
Mechanism of Action
DNA minor groove binders exert their cytotoxic effects through various mechanisms, primarily by disrupting DNA structure and function. While most bind non-covalently, some, like this compound, are alkylating agents that form covalent bonds with DNA.[3]
This compound: This potent antitumor antibiotic binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine, preferentially in AT-rich sequences.[1][3] This covalent modification of DNA leads to a cascade of cellular events, including the stalling of replication forks, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
Trabectedin and Lurbinectedin: These marine-derived compounds also bind to the minor groove of DNA. Trabectedin alkylates guanine at the N2 position.[4][5] This adduct formation bends the DNA helix towards the major groove and is recognized by the nucleotide excision repair (NER) machinery, leading to the formation of lethal double-strand breaks.[4][6] Lurbinectedin shares a similar mechanism, binding to GC-rich sequences and inducing DNA damage.[7][8]
Distamycin A and Netropsin: These are classic examples of non-covalent, AT-rich minor groove binders.[9] They fit snugly into the minor groove, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.[9] Their binding can displace essential DNA-binding proteins and interfere with DNA replication and transcription.
Hoechst 33258: This fluorescent dye is a well-known minor groove binder with a high affinity for AT-rich sequences.[10] Its binding is non-covalent and is widely used in cell biology to stain DNA.
Pyrrolobenzodiazepines (PBDs): This class of compounds binds to the minor groove and forms a covalent bond with the C2-amino group of a guanine residue.[11][12] PBDs can be designed as monomers or dimers, with the latter being able to crosslink DNA strands.[11]
Signaling Pathway of this compound-Induced Cell Death
Caption: Mechanism of this compound leading to cell death.
Comparative Performance Data
The following tables summarize the quantitative data on the cytotoxic activity and DNA binding affinities of this compound and other selected DNA minor groove binders.
Table 1: Cytotoxic Activity (IC50) of DNA Minor Groove Binders in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | L1210 | Mouse Leukemia | 0.01 | [13] |
| U-138 MG | Glioblastoma | 0.4 | [13] | |
| HeLa S3 | Cervical Carcinoma | 0.00069 | [14] | |
| Molm-14 | Acute Myeloid Leukemia | 0.01112 | [1] | |
| HL-60 | Acute Myeloid Leukemia | 0.1127 | [1] | |
| Trabectedin | NCI-H295R | Adrenocortical Carcinoma | 0.15 | [15] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | [15] | |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | [15] | |
| MX-1 | Breast Cancer | 0.1 | [6] | |
| MCF7 | Breast Cancer | 1.5 | [6] | |
| Lurbinectedin | RMG1 | Ovarian Clear Cell Carcinoma | 1.25 | [10] |
| RMG2 | Ovarian Clear Cell Carcinoma | 1.16 | [10] | |
| SCLC cell lines | Small Cell Lung Cancer | 0.01 - 0.38 | [16] | |
| Pyrrolobenzodiazepines (PBDs) | Various | Various | Low to mid picomolar range | [11][12] |
| Hoechst 33258 | HeLa | Cervical Carcinoma | 51,310 | [10] |
| HL60 | Acute Promyelocytic Leukemia | 32,430 | [10] | |
| U937 | Histiocytic Lymphoma | 15,420 | [10] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: DNA Binding Affinity (Kd) of DNA Minor Groove Binders
| Compound | DNA Sequence/Type | Kd | Method | Reference(s) |
| This compound | AT-rich sequences | Not Available | - | - |
| Trabectedin | GC-rich triplets | Not Available | - | - |
| Lurbinectedin | GC-rich sequences | Not Available | - | - |
| Distamycin A | (A/T)4 sequences | 0.1 - 1.0 µM | Not Specified | [14] |
| Damaged DNA | ~1 µM | CD Titration | [17] | |
| Netropsin | Calf Thymus DNA | 2.9 x 10^5 M⁻¹ (Ka) | Not Specified | [9] |
| poly[d(AT)] | ~10^9 M⁻¹ (K) | Not Specified | [18] | |
| Hoechst 33258 | B-DNA minor groove | 1 - 10 nM | Not Specified | [19] |
| Pyrrolobenzodiazepines (PBDs) | GC-rich sequences | Not Available | - | - |
Note: Ka is the association constant, and K is the binding constant. Kd is the dissociation constant. A higher Ka or K, and a lower Kd, indicate stronger binding affinity. Direct quantitative comparison is challenging due to variations in experimental conditions and reporting metrics.
DNA Sequence Specificity
The sequence specificity of DNA minor groove binders is a critical determinant of their biological activity and potential for targeted therapy.
This compound exhibits a high preference for AT-rich sequences, typically requiring a sequence of at least three consecutive A or T bases for efficient alkylation.[15][20] The alkylation occurs at the N3 position of the 3'-adenine in these tracts.[20]
Trabectedin and Lurbinectedin show a preference for GC-rich regions, which is distinct from many other minor groove binders.[4][7][8] This allows them to target different genomic regions, potentially including the promoter regions of oncogenes.
Distamycin A and Netropsin are well-known for their strong preference for AT-rich sequences, typically binding to sites of 4-5 consecutive AT base pairs.[13][14]
Hoechst 33258 also displays a high affinity for AT-rich DNA, with a preference for sequences containing at least three consecutive AT base pairs.[10]
Pyrrolobenzodiazepines (PBDs) are unique in their targeting of GC-rich sequences, where they form a covalent bond with a guanine base.[11]
Experimental Workflow for Determining DNA Sequence Specificity by DNase I Footprinting
Caption: A typical workflow for DNase I footprinting.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC50 value is determined from the dose-response curve.
DNA Footprinting (DNase I)
This technique is used to identify the specific DNA sequences where the minor groove binders bind.
Materials:
-
DNA fragment of interest, labeled at one end with a radioactive isotope (e.g., ³²P)
-
Test compounds (this compound, etc.)
-
DNase I
-
Reaction buffer (e.g., containing Mg²⁺ and Ca²⁺)
-
Stop solution (e.g., containing EDTA, formamide, and loading dyes)
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of the test compound in the reaction buffer to allow for binding.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixture to randomly cleave the DNA backbone, except where it is protected by the bound ligand. The reaction is typically carried out for a short period to ensure partial digestion.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
Gel Electrophoresis: Denature the DNA fragments by heating and separate them by size on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography. The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as the DNA in this region was protected from DNase I cleavage.
-
Sequence Identification: Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions to precisely identify the nucleotide sequence of the binding site.
Surface Plasmon Resonance (SPR) for DNA-Ligand Interaction
SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of the interaction between a ligand (e.g., a minor groove binder) and a biomolecule (e.g., DNA).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated DNA)
-
Biotinylated DNA oligonucleotide containing the target sequence
-
Test compounds
-
Running buffer
Procedure:
-
Immobilization: Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface. The binding of the compound to the immobilized DNA causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a response.
-
Dissociation: After the injection of the compound, flow the running buffer over the surface to monitor the dissociation of the compound from the DNA.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams (plots of response versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
This compound stands out as an exceptionally potent DNA minor groove binder with a distinct mechanism of action involving covalent alkylation of adenine. Its picomolar cytotoxicity against a range of cancer cell lines highlights its therapeutic potential. In comparison, other minor groove binders exhibit different sequence specificities and binding modes, offering a diverse toolkit for targeting DNA. Trabectedin and Lurbinectedin are notable for their preference for GC-rich sequences, while classical binders like Distamycin A and Netropsin favor AT-rich regions. The choice of a particular DNA minor groove binder for therapeutic development will depend on the specific target DNA sequence and the desired biological outcome. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these and other novel DNA-interactive agents.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. Trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trabectedin and its potential in the treatment of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 6. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. adcreview.com [adcreview.com]
- 12. adcreview.com [adcreview.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Determination of netropsin-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Duocarmycins binding to DNA investigated by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
A Head-to-Head Efficacy Analysis: Duocarmycin SA vs. Calicheamicin in Antibody-Drug Conjugates
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two potent DNA-damaging agents: duocarmycin SA and calicheamicin. By examining their mechanisms of action, preclinical and clinical efficacy, and key experimental data, we offer a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound and calicheamicin are both exceptionally potent small molecules that induce cancer cell death by damaging DNA. However, they do so via distinct mechanisms, which in turn influences their cytotoxic profile, bystander effect, and overall performance as ADC payloads. Duocarmycins, such as this compound, are DNA alkylating agents that bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine.[1][2][3] This leads to a cascade of cellular events culminating in apoptosis.[2][3] In contrast, the enediyne antibiotic calicheamicin also binds to the DNA minor groove but then undergoes a rearrangement to form a diradical species that causes double-strand DNA breaks, a highly lethal form of DNA damage.[4][5] While both payloads have demonstrated significant anti-tumor activity in preclinical models and clinical trials, emerging data suggests potential differences in their applicability against different tumor types and their activity in heterogeneous tumor environments.
Mechanism of Action: A Tale of Two DNA Damagers
The fundamental difference in the mechanism of action between this compound and calicheamicin has profound implications for their biological activity.
-
This compound: As a DNA alkylating agent, this compound forms a covalent bond with DNA, distorting the helical structure and interfering with essential cellular processes like DNA replication and transcription.[2] This damage triggers the cell's DNA damage response (DDR) pathways.[2][6] If the damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.[3][6] Notably, duocarmycins can exert their cytotoxic effects at any phase of the cell cycle.[7]
-
Calicheamicin: Calicheamicin's intricate mechanism involves bioreduction within the cell to generate a highly reactive para-phenylene diradical.[5] This species abstracts hydrogen atoms from the DNA backbone, leading to the formation of double-strand breaks.[5][7] Double-strand breaks are particularly challenging for cancer cells to repair and are potent inducers of apoptosis, often independent of the cell cycle.[7][8] This process is also dependent on the activation of caspases and the mitochondrial pathway.[4][5][9]
Diagram: Comparative Mechanism of Action
References
- 1. rndsystems.com [rndsystems.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Induction of apoptosis by enediyne antibiotic calicheamicin gammaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - MDC Repository [edoc.mdc-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical and clinical development of inotuzumab-ozogamicin in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Duocarmycin SA-Based ADCs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of Duocarmycin SA-based Antibody-Drug Conjugates (ADCs) in various xenograft models. Duocarmycins are a class of highly potent DNA-alkylating agents that have shown significant promise as payloads for ADCs in targeted cancer therapy.[1][2] Their mechanism of action involves binding to the minor groove of DNA, leading to irreversible alkylation and subsequent cell death.[1] This guide focuses on the preclinical validation of these ADCs, presenting key experimental data, detailed protocols, and visual workflows to aid in the evaluation and design of future studies in this area.
Comparative Efficacy of this compound-Based ADCs
The following tables summarize the in vivo efficacy of prominent this compound-based ADCs, primarily focusing on SYD985 (trastuzumab duocarmazine), and comparing its performance against other therapies like T-DM1 (ado-trastuzumab emtansine).
Table 1: Efficacy of SYD985 in HER2-Positive Xenograft Models
| Xenograft Model | ADC Administered | Dosage | Key Findings | Reference |
| BT-474 (Cell Line-Derived, HER2 3+) | SYD985 | 5 mg/kg (single dose) | 7 out of 8 mice showed complete tumor remission. Significantly more active than T-DM1 at the same dosage. | [3][4] |
| T-DM1 | 5 mg/kg (single dose) | No complete tumor remissions observed. | [3][4] | |
| MAXF 1162 (Patient-Derived, HER2 3+) | SYD985 | 10 mg/kg (single dose) | Significant tumor growth inhibition. | [3][4] |
| T-DM1 | 10 mg/kg (single dose) | Showed significant anti-tumor activity, but no statistically significant difference compared to SYD985 at this dose at day 72. | [3][4] | |
| Breast Cancer PDX (HER2 2+, FISH-negative) | SYD985 | Not specified | Consistently more active than T-DM1. | [3] |
| T-DM1 | Not specified | Less active than SYD985. | [3] | |
| Breast Cancer PDX (HER2 1+) | SYD985 | 3 mg/kg (single dose) | Induced complete tumor remission. | [5] |
| T-DM1 | Not specified | Inactive in this model. | [5] | |
| Uterine Carcinosarcoma PDX (HER2 3+) | SYD985 | 3 mg/kg and 10 mg/kg (single dose) | Remarkable inhibition of tumor growth. Significant survival advantage compared to T-DM1. | [6] |
| T-DM1 | 10 mg/kg (single dose) | Less effective than SYD985. | [6] |
Table 2: Efficacy of Promiximab-DUBA in SCLC Xenograft Models
| Xenograft Model | ADC Administered | Dosage | Key Findings | Reference |
| NCI-H526 (Cell Line-Derived, CD56-positive) | Promiximab-DUBA | 5 mg/kg and 10 mg/kg (q3d x 3) | Complete tumor regressions with no regrowth observed long-term. | [7][8] |
| Promiximab-DUBA | 1 mg/kg and 2.5 mg/kg (q3d x 3) | Significant inhibition of tumor growth. | [7] | |
| NCI-H69 (Cell Line-Derived, CD56-positive) | Promiximab-DUBA | 10 mg/kg (q3d x 3) | 2 out of 5 mice showed complete remission without regrowth. | [7][8] |
| Promiximab-DUBA | 2.5 mg/kg and 5 mg/kg (q3d x 3) | 1 out of 5 mice showed complete remission without regrowth. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols based on the reviewed literature for establishing xenograft models and evaluating ADC efficacy.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., BT-474 for breast cancer, NCI-H526 for small cell lung cancer) are cultured in appropriate media and conditions as recommended by the supplier.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent graft rejection.
-
Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously into immunocompromised mice.
-
Passaging: Once the tumors grow to a sufficient size, they can be harvested and passaged into subsequent cohorts of mice for expansion and establishment of the PDX model.
-
Model Characterization: The established PDX models are typically characterized to ensure they retain the histopathological and molecular features of the original patient tumor.
-
Efficacy Studies: Once a stable PDX line is established and tumors reach the desired size, mice are randomized for treatment with the ADC.
Protocol 3: In Vivo ADC Efficacy Evaluation
-
ADC Administration: The ADC is administered to the mice, typically via intravenous (tail vein) injection.[7] The dosing schedule can vary from a single dose to multiple doses over a period of time (e.g., every three days for three doses).[7]
-
Treatment Groups:
-
Data Collection:
-
Tumor volume measurements are taken regularly throughout the study.
-
Body weight of the mice is monitored as an indicator of toxicity.[7]
-
At the end of the study, tumors may be excised and weighed.
-
Survival analysis may also be performed.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment. Statistical analysis is performed to compare the different treatment groups.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the in vivo validation of this compound-based ADCs.
Caption: Workflow for in vivo validation of ADCs in xenograft models.
Caption: Mechanism of action of this compound-based ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Duocarmycin SA and CC-1065: DNA Alkylation Sequence and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA alkylating agents duocarmycin SA and CC-1065, focusing on their sequence specificity, mechanism of action, and the cellular pathways they trigger. The information presented is supported by experimental data to offer an objective evaluation for research and drug development purposes.
Introduction
This compound and CC-1065 are exceptionally potent cytotoxic compounds that derive their biological activity from the sequence-selective alkylation of DNA.[1][2] Both belong to a family of natural products that bind to the minor groove of DNA and alkylate the N3 position of adenine, a mechanism that distinguishes them from many other alkylating agents that target guanine.[3][4] Their remarkable potency and unique mechanism have made them subjects of intense study and valuable warheads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3] This guide delves into the nuances of their DNA alkylation profiles and the downstream cellular consequences.
Mechanism of Action and DNA Alkylation Sequence
Both this compound and CC-1065 are activated for nucleophilic attack upon binding to the minor groove of DNA in AT-rich regions.[5] This interaction induces a conformational change that enhances the reactivity of their pharmacophores.[5]
Key Distinctions in DNA Alkylation:
-
Reversibility: A primary difference lies in the nature of the DNA adduct formed. CC-1065 alkylates DNA in an effectively irreversible manner. In contrast, the alkylation by this compound is reversible.[4]
-
Binding Footprint: CC-1065 has a larger binding footprint, spanning approximately 5 base pairs, whereas this compound binds over a shorter stretch of about 3.5 base pairs.[4]
-
Directionality: The natural enantiomers of both compounds bind to DNA in a 3' to 5' direction relative to the alkylated adenine.[4]
Sequence Selectivity:
While both agents favor AT-rich sequences, their specific consensus sequences for alkylation show subtle differences.
-
This compound: High-affinity alkylation sites are generally characterized by sequences such as 5'-(A/T)AAA-3' and 5'-(A/T)TTA-3'.[3][6]
-
CC-1065: The preferred alkylation sequences for CC-1065 include 5'-PuNTTA-3' and 5'-AAAAA-3' (where Pu is a purine and N is any nucleotide).
The order of sequence preference for both (+)-duocarmycin SA and (+)-CC-1065 is generally considered to be 5'-AAA > 5'-TTA > 5'-TAA > 5'-ATA, where the underlined base is the site of alkylation.[4]
Data Presentation: A Comparative Overview
| Parameter | This compound | CC-1065 | Reference(s) |
| IC50 (Cytotoxicity) | 10 pM (general) | 20 pM (MeCPI-PDE2 analog) | [7][8] |
| 11.12 pM (Molm-14 cells) | 400x more cytotoxic than doxorubicin | [1][3] | |
| 112.7 pM (HL-60 cells) | [1] | ||
| 0.00069 nM (HeLa S3 cells) | [3] | ||
| DNA Binding Footprint | ~3.5 base pairs | ~5 base pairs | [4] |
| Alkylation Reversibility | Reversible | Irreversible | [4] |
Experimental Protocols
The determination of DNA alkylation sequences for compounds like this compound and CC-1065 relies on several key experimental techniques.
Thermally Induced DNA Strand Cleavage Assay
This method is used to identify the specific nucleotide bases that have been alkylated.
Protocol:
-
DNA Preparation: A DNA fragment of interest is labeled at one 5'-end with a radioactive isotope (e.g., ³²P).
-
Drug Incubation: The end-labeled DNA is incubated with varying concentrations of this compound or CC-1065 under physiological conditions to allow for DNA alkylation.
-
Thermal Treatment: The reaction mixture is heated (typically at neutral pH) to induce strand cleavage specifically at the sites of adenine-N3 alkylation.
-
Piperidine Treatment (Optional): Subsequent treatment with piperidine can be used to cleave the DNA backbone at the abasic sites created by the loss of the alkylated purine, resulting in a fragment ending in a 3'-phosphate.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The positions of the cleaved bands reveal the specific nucleotides that were alkylated by the compound.
Taq Polymerase Stop Assay
This assay identifies DNA adducts that are significant enough to block the progression of a DNA polymerase.
Protocol:
-
Template-Primer Preparation: A single-stranded DNA template containing the sequence of interest is annealed to a 5'-end-labeled primer.
-
Drug Treatment: The template-primer duplex is incubated with this compound or CC-1065.
-
Polymerase Extension: Taq DNA polymerase and dNTPs are added to the reaction mixture to initiate primer extension.
-
Termination of Reaction: The extension reaction is allowed to proceed for a defined period and then terminated.
-
Gel Electrophoresis and Autoradiography: The reaction products are analyzed on a sequencing gel alongside a standard sequencing ladder of the same DNA fragment. The sites where the polymerase was blocked by the DNA adducts will appear as bands on the autoradiogram, indicating the locations of alkylation.
DNase I Footprinting
This technique is used to determine the binding site of a molecule on a DNA fragment.
Protocol:
-
DNA Probe Preparation: A DNA fragment is labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with this compound or CC-1065 to allow binding to the minor groove.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone. The regions of DNA where the compound is bound will be protected from cleavage.
-
Analysis of Fragments: The DNA fragments are denatured and separated by size on a sequencing gel.
-
Visualization: The "footprint," a region on the gel with no bands corresponding to the binding site of the compound, is visualized by autoradiography.
Visualizations
Experimental Workflow
References
- 1. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Seco-Duocarmycin SA and Duocarmycin SA: A Guide for Researchers
A comprehensive review of the cytotoxic activity, mechanism of action, and experimental protocols for the potent DNA alkylating agents, seco-duocarmycin SA and its active counterpart, duocarmycin SA.
This guide provides a detailed comparative analysis of seco-duocarmycin SA and this compound, two exceptionally potent antineoplastic compounds. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their activity, outlines detailed methodologies for crucial assays, and visually represents their mechanism of action.
Introduction: A Tale of a Prodrug and Its Active Form
This compound is a natural product isolated from Streptomyces species, renowned for its extraordinary cytotoxicity against cancer cells.[1][2] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and apoptotic cell death.[1][2]
Seco-duocarmycin SA is a synthetic prodrug of this compound.[3] It is designed for improved stability and is converted in situ to the active this compound.[3] This conversion is a critical aspect of its design, aiming to deliver the highly reactive alkylating agent specifically to the target site. Both molecules have garnered significant interest as payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][4]
Comparative Cytotoxicity
The cytotoxic potencies of seco-duocarmycin SA and this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the tables below, demonstrating their potent, often picomolar, activity. It is important to note that as a prodrug, the activity of seco-duocarmycin SA is a reflection of its conversion to this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Seco-Duocarmycin SA
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Method |
| LN18 | Glioblastoma | 0.005 | Not Specified | Colony Formation |
| T98G | Glioblastoma | 0.008 | Not Specified | Colony Formation |
| LN18 | Glioblastoma | 0.12 | 72 hours | Cell Proliferation |
| T98G | Glioblastoma | 0.28 | 72 hours | Cell Proliferation |
Table 2: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (pM) | Exposure Time | Assay Method |
| L1210 | Murine Leukemia | 10 | Not Specified | Not Specified |
| U-138 MG | Glioblastoma | 400 | 72 hours | Cell Viability |
| U-138 MG | Glioblastoma | 1.8 | Not Specified | Clonogenic Assay |
| Molm-14 | Acute Myeloid Leukemia | 11.12 | 72 hours | MTT Assay |
| HL-60 | Acute Myeloid Leukemia | 112.7 | 72 hours | MTT Assay |
Mechanism of Action: DNA Alkylation
The primary mechanism of action for both compounds culminates in the alkylation of DNA by this compound. This process can be broken down into several key steps:
-
Prodrug Activation: Seco-duocarmycin SA undergoes a chemical transformation to its active form, this compound.
-
DNA Minor Groove Binding: this compound binds to the minor groove of DNA, showing a preference for AT-rich sequences.[1]
-
DNA Alkylation: The spirocyclopropylindole moiety of this compound is activated upon binding, leading to the irreversible alkylation of the N3 position of an adenine base.[1]
-
Cellular Consequences: This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[4]
Caption: Mechanism of action from prodrug to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate the activity of seco-duocarmycin SA and this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of seco-duocarmycin SA or this compound (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) in fresh medium.[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression model.[3]
Clonogenic Survival: Colony Formation Assay
The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Caption: Workflow for in vitro cytotoxicity and survival assays.
In Vivo Efficacy
In vivo studies are critical for evaluating the therapeutic potential of anticancer agents. This compound has demonstrated antitumor activity in murine models. For instance, a single intraperitoneal dose of 0.143 mg/kg of this compound in mice with P388 lymphocytic leukemia resulted in a significant 30% increase in lifespan.[]
General Protocol for Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound (seco-duocarmycin SA or this compound) via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between treated and control groups.
Conclusion
Seco-duocarmycin SA and this compound are among the most potent cytotoxic agents discovered, with activity in the picomolar range against a variety of cancer cell lines. The prodrug strategy of seco-duocarmycin SA offers a promising approach to harness the potent activity of this compound, particularly in the context of targeted therapies like antibody-drug conjugates. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the activities of these and other related compounds in the ongoing search for more effective cancer treatments.
References
cross-validation of cytotoxicity data for duocarmycin SA analogues
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic performance of Duocarmycin SA and its analogues, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the cytotoxic activity of various this compound analogues, potent antineoplastic agents known for their DNA alkylating capabilities. The data presented is compiled from multiple studies to offer a cross-validated perspective on their performance in different cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and its analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for various this compound analogues across a range of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Duocarmycin Analogue | Cell Line | IC50 (nM) | Reference |
| This compound (DSA) | HeLa S3 (Cervical Carcinoma) | 0.00069 | [1] |
| Molm-14 (Acute Myeloid Leukemia) | 0.01112 | [2] | |
| HL-60 (Acute Myeloid Leukemia) | 0.1127 | [2] | |
| L1210 (Mouse Lymphocytic Leukemia) | 0.008 | [3] | |
| Duocarmycin A (DUMA) | HeLa S3 (Cervical Carcinoma) | 0.006 | [1][4] |
| Duocarmycin B1 | HeLa S3 (Cervical Carcinoma) | 0.035 | [1][4] |
| Duocarmycin B2 | HeLa S3 (Cervical Carcinoma) | 0.1 | [1][4] |
| Duocarmycin C1 | HeLa S3 (Cervical Carcinoma) | 8.5 | [1][4] |
| Duocarmycin C2 | HeLa S3 (Cervical Carcinoma) | 0.57 | [1][4] |
| seco-Duocarmycin SA (seco-DSA) | LN18 (Glioblastoma) | Lower than DSA | [5] |
| T98G (Glioblastoma) | Lower than DSA | [5] | |
| CC-1065 | L1210 (Mouse Lymphocytic Leukemia) | ID90 of 0.05 ng/mL | [4] |
| MeCTI-TMI | L1210 (Mouse Lymphocytic Leukemia) | 0.005 | [3] |
| MeCTI-PDE2 | L1210 (Mouse Lymphocytic Leukemia) | 0.007 | [3] |
| N-Boc-MeCTI (natural enantiomer) | L1210 (Mouse Lymphocytic Leukemia) | 20 | [3] |
| N-Boc-iso-MeCTI (natural enantiomer) | L1210 (Mouse Lymphocytic Leukemia) | 25 | [3] |
| (+)-N-Boc-MeCPI | L1210 (Mouse Lymphocytic Leukemia) | 330 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound analogue cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
The 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells (e.g., Molm-14, HL-60) are seeded in 96-well plates at a density of approximately 5,000 cells per well.[2]
-
Drug Incubation: Cells are treated with increasing concentrations of the this compound analogue or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated using a nonlinear regression model.[2]
2. Colony Formation Assay:
This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival.
-
Cell Seeding: A low density of cells is seeded in a culture dish.
-
Treatment: Cells are treated with the this compound analogue for a defined period (e.g., 8 hours for seco-DSA).[5]
-
Incubation: The drug is removed, and cells are allowed to grow for a period of 7-14 days until visible colonies are formed.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.
Apoptosis and DNA Damage Assays
1. Annexin V Assay:
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the this compound analogue at various concentrations and for different time points (e.g., 24, 48, 72 hours).[2]
-
Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye such as 7-AAD.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
2. DNA Double-Strand Break (DSB) Detection (γH2A.X Staining):
Phosphorylation of the histone variant H2A.X at serine 139 (γH2A.X) is an early marker of DNA double-strand breaks.
-
Cell Treatment: Cells are treated with the this compound analogue.
-
Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody against γH2A.X, followed by a fluorescently labeled secondary antibody.[6]
-
Microscopy: The formation of γH2A.X foci within the nucleus is visualized and quantified using fluorescence microscopy.[6]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound analogues.
Caption: Experimental workflow for assessing the cytotoxicity of this compound analogues.
This compound Signaling Pathway for Cytotoxicity
Duocarmycins exert their cytotoxic effects primarily through the induction of DNA damage, which triggers a cellular response leading to apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
References
A Head-to-Head Comparison of Duocarmycin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with duocarmycins emerging as a potent class of payloads due to their unique DNA alkylating mechanism. This guide provides a head-to-head comparison of prominent duocarmycin-based ADCs, summarizing key preclinical and clinical data to inform research and development decisions. The focus will be on [vic-]trastuzumab duocarmazine (SYD985), MGC018, and DS-7300a, highlighting their distinct characteristics and therapeutic potential.
Mechanism of Action: A Common Potent Payload
Duocarmycins are highly potent cytotoxic agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine at the N3 position.[1][2] This action can be exerted at any phase of the cell cycle, making them effective against both dividing and non-dividing cells.[3] This mechanism disrupts the DNA architecture, leading to tumor cell death.[1] The high potency of duocarmycins allows for effective tumor cell killing even at low concentrations.
Signaling Pathway of Duocarmycin-Based ADCs
The general mechanism of action for a duocarmycin-based ADC involves several key steps from administration to induction of cancer cell death.
Caption: General mechanism of action for a duocarmycin-based ADC.
Comparative Overview of Duocarmycin-Based ADCs
This section provides a comparative look at the key features of SYD985, MGC018, and DS-7300a. While direct head-to-head clinical trials are not available for all these ADCs, this comparison is based on their individual preclinical and clinical data.
| Feature | [vic-]trastuzumab duocarmazine (SYD985) | MGC018 (Vobramitamab Duocarmazine) | DS-7300a (Ifinatamab Deruxtecan) |
| Target Antigen | HER2[4] | B7-H3 (CD276)[5] | B7-H3 (CD276)[6] |
| Antibody | Trastuzumab (humanized IgG1)[4] | Humanized anti-B7-H3 IgG1[7] | Humanized anti-B7-H3 IgG1[6] |
| Payload | seco-DUBA (a duocarmycin analog)[4] | vc-seco-DUBA (duocarmycin payload)[7] | DXd (a topoisomerase I inhibitor, exatecan derivative)[6] |
| Linker | Cleavable (valine-citrulline)[4] | Cleavable (valine-citrulline)[7] | Cleavable (peptide-based)[6] |
| Drug-to-Antibody Ratio (DAR) | ~2.8[8] | ~2.7[7] | 4[9] |
| Status | Phase 3 Completed[4][10][11] | Phase 1/2[12][13][14] | Phase 1/2[15][16] |
Preclinical Performance
In Vitro Cytotoxicity
| ADC | Cell Lines | IC50 Values | Key Findings |
| SYD985 | Panel of 8 breast cancer cell lines with varying HER2 expression[17] | Not explicitly stated in abstract, but reported as 3- to 50-fold more potent than T-DM1 in low HER2-expressing cell lines.[17][18] | Similar potency to T-DM1 in HER2 3+ cell lines, but significantly more potent in HER2 2+ and 1+ cell lines.[17] |
| MGC018 | B7-H3-positive tumor cell lines (breast, lung, ovarian)[19] | Sub-nanomolar range[19] | Demonstrated specific, dose-dependent cytotoxicity towards B7-H3-positive cells.[19] |
| DS-7300a | B7-H3-expressing human cancer cell lines[20] | Not explicitly stated. | Specifically inhibited the growth of B7-H3-expressing cancer cells.[20] |
Bystander Effect
A key feature of duocarmycin-based ADCs with cleavable linkers is their ability to induce a "bystander effect," killing adjacent antigen-negative tumor cells.[21] This is due to the cell-permeable nature of the released payload.
-
SYD985: Efficiently induced bystander killing in vitro in HER2-negative cells when co-cultured with HER2-positive cells.[21]
-
MGC018: Exhibited bystander killing of target-negative tumor cells when co-cultured with B7-H3-positive cells.[7]
-
DS-7300a: While not a duocarmycin, the DXd payload is also membrane-permeable, suggesting a potential for a bystander effect.
In Vivo Efficacy (Xenograft Models)
| ADC | Xenograft Models | Dosing | Key Findings |
| SYD985 | BT-474 (HER2 3+) and breast cancer PDX models (HER2 3+, 2+, 1+)[21] | Single dose | Significantly more active than T-DM1 in HER2 3+ models. Showed potent anti-tumor activity in HER2 2+ and 1+ models where T-DM1 was inactive.[21][22] |
| MGC018 | Breast, ovarian, lung cancer, and melanoma xenografts[7][23] | Repeat-dose administration (QW×4) | Led to tumor regression, with a 97% and 92% reduction in tumor volume in one model.[24] |
| DS-7300a | High-B7-H3 tumor xenograft models (rhabdomyosarcoma, endometrial, lung)[25] | 3 mg/kg and 10 mg/kg | Showed potent, dose-dependent antitumor activities with tumor growth inhibitions of up to 98-100%.[25] |
Clinical Performance
Efficacy
| ADC | Trial | Indication | Key Efficacy Results |
| SYD985 | TULIP (Phase 3)[4][8][26] | HER2-positive metastatic breast cancer (pretreated) | Median PFS: 7.0 months vs. 4.9 months with physician's choice (HR 0.64, p=0.002).[8] |
| MGC018 | Phase 1[12] | Advanced solid tumors (mCRPC, melanoma) | PSA reductions of ≥50% in 52% of mCRPC patients. Reductions in target lesions observed in melanoma patients, including a confirmed partial response. |
| DS-7300a | Phase 1/2[15] | Advanced solid tumors (lung, prostate, esophageal) | Confirmed ORR of 28% in 118 patients across various solid tumors.[15] |
Safety and Tolerability
| ADC | Most Common Adverse Events | Grade ≥3 Adverse Events | | :--- | :--- | :--- | :--- | | SYD985 | Ocular toxicity, fatigue, conjunctivitis, increased lacrimation[8] | Neutropenia, conjunctivitis[8] | | MGC018 | Anemia, neutropenia, fatigue, hyperpigmentation, infusion-related reaction, nausea, palmar-plantar erythrodysesthesia[13] | Grade 4 neutropenia, Grade 3 fatigue (dose-limiting toxicities)[13] | | DS-7300a | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the in vitro cytotoxicity of ADCs is the use of a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[17]
Caption: A typical workflow for an in vitro cytotoxicity assay.
Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Caption: Workflow for a bystander effect co-culture assay.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of ADCs.
Caption: A general workflow for in vivo xenograft studies.
Conclusion
Duocarmycin-based ADCs represent a promising therapeutic strategy in oncology. SYD985 has demonstrated significant clinical benefit in heavily pretreated HER2-positive breast cancer and has shown superior preclinical activity compared to T-DM1, especially in tumors with low HER2 expression. MGC018 and DS-7300a are targeting the broadly expressed B7-H3 antigen and have shown encouraging early clinical activity in various solid tumors.
The choice of a specific duocarmycin-based ADC for development or clinical application will depend on the target antigen expression in the tumor type of interest, the competitive landscape, and the specific safety and efficacy profiles observed in ongoing and future clinical trials. Direct comparative studies will be crucial to definitively establish the relative merits of these promising agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. adcreview.com [adcreview.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. preclinicalpivot.org [preclinicalpivot.org]
- 10. byondis.com [byondis.com]
- 11. Byondis Announces Positive Topline Results of Pivotal Phase III TULIP® Study in Patients With HER2-Positive Unresectable Locally Advanced or Metastatic Breast Cancer - BioSpace [biospace.com]
- 12. urotoday.com [urotoday.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. daiichisankyo.com [daiichisankyo.com]
- 16. vjoncology.com [vjoncology.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. macrogenics.com [macrogenics.com]
- 20. DS-7300a, a DNA Topoisomerase I Inhibitor, DXd-Based Antibody-Drug Conjugate Targeting B7-H3, Exerts Potent Antitumor Activities in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. adcreview.com [adcreview.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. DS-7300a, a DNA Topoisomerase I Inhibitor, DXd-Based Antibody–Drug Conjugate Targeting B7-H3, Exerts Potent Antitumor Activities in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SYD985 vs. Physician's Choice in Participants With HER2-positive Locally Advanced or Metastatic Breast Cancer [clin.larvol.com]
Duocarmycin SA vs. Topoisomerase Inhibitors: A Comparative Benchmarking Guide
In the landscape of anti-cancer therapeutics, agents that target DNA replication and integrity remain a cornerstone of chemotherapy. This guide provides a detailed comparison of Duocarmycin SA, a potent DNA alkylating agent, against a class of widely used drugs, the topoisomerase inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Mechanism of Action: A Tale of Two Strategies
This compound: Precision DNA Alkylation
This compound belongs to a class of highly potent natural products that exert their cytotoxic effects through the sequence-selective alkylation of DNA.[1][2] It binds to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylates the N3 position of adenine.[1][3] This covalent modification of DNA disrupts its architecture, leading to strand breakage and ultimately triggering apoptosis.[3][4] The stability of this compound allows it to remain intact until it reaches its target within the cell, enhancing its potency.[3]
Topoisomerase Inhibitors: Destabilizing DNA Replication
Topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription by creating transient single- or double-strand breaks.[5][6] Topoisomerase inhibitors interfere with this process by stabilizing the transient complex between the topoisomerase enzyme and the cleaved DNA.[7][8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.[6][8] This class of drugs is broadly divided into Topoisomerase I inhibitors (e.g., Camptothecin and its analogs like Topotecan and Irinotecan) which cause single-strand breaks, and Topoisomerase II inhibitors (e.g., Etoposide and Doxorubicin) which induce double-strand breaks.[5]
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and several topoisomerase inhibitors across various cancer cell lines, demonstrating the significantly higher potency of this compound, often in the picomolar range.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Molm-14 | Acute Myeloid Leukemia | 0.01112 | [3][9] |
| HL-60 | Acute Myeloid Leukemia | 0.1127 | [3][9] |
| L1210 | Mouse Lymphocytic Leukemia | 0.01 | [10] |
| U-138 MG | Glioblastoma | 0.4 | [10] |
| LN18 | Glioblastoma | 0.004 | [11] |
| T98G | Glioblastoma | 0.011 | [11] |
| HeLa S3 | Cervical Carcinoma | 0.00069 | [4][12] |
Table 2: IC50 Values of Topoisomerase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [13] |
| HepG2 | Hepatocellular Carcinoma | 30.16 | [13] | |
| BGC-823 | Gastric Cancer | 43.74 | [13] | |
| HeLa | Cervical Cancer | 209.90 | [13] | |
| A549 | Lung Cancer | 139.54 | [13][14] | |
| MCF-7 | Breast Cancer | 150 | [15] | |
| MDA-MB-231 | Breast Cancer | 200 | [15] | |
| Doxorubicin | A549 | Lung Cancer | > 20 | [16][17] |
| HeLa | Cervical Cancer | 1.00 - 2.92 | [16][17] | |
| MCF-7 | Breast Cancer | 0.1 - 8.306 | [16][18][19] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [16] | |
| Camptothecin | HT29 | Colon Carcinoma | 0.037 | [20] |
| LOX | Melanoma | 0.037 | [20] | |
| SKOV3 | Ovarian Cancer | 0.048 | [20] | |
| HCT-116 | Colorectal Carcinoma | 0.02 | [21] | |
| SMMC-7721 | Hepatocellular Carcinoma | - | [21] | |
| MCF-7 | Breast Cancer | 0.089 | [19][22] | |
| MDA-MB-157 | Breast Cancer | 0.007 | [22] | |
| MDA-MB-231 | Breast Cancer | 0.250 | [22] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.[23]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or the topoisomerase inhibitor for a specified period (e.g., 72 hours). Include a vehicle-treated control group.[3][23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
2. DNA Damage Detection (γH2A.X Immunofluorescence)
This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylation of the histone variant H2A.X (γH2A.X) at the site of damage.[3]
-
Cell Treatment: Grow cells on coverslips and treat with this compound or a topoisomerase inhibitor at the desired concentrations and for the specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) and then incubate with a primary antibody against γH2A.X. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of γH2A.X foci per nucleus can be quantified using image analysis software. An increase in the number of foci indicates a higher level of DNA DSBs.[24]
3. Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a defined period. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Analysis: Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases. Drug-induced cell cycle arrest will be evident as an accumulation of cells in a specific phase.
Conclusion
This compound demonstrates exceptional potency against a wide range of cancer cell lines, with IC50 values in the picomolar to low nanomolar range. This is orders of magnitude more potent than many clinically used topoisomerase inhibitors. Its distinct mechanism of action, involving direct DNA alkylation, may offer an advantage in overcoming resistance mechanisms that can develop against topoisomerase inhibitors. The experimental protocols outlined provide a framework for the direct and quantitative comparison of these and other cytotoxic agents, which is crucial for the rational design of novel cancer therapies. Further investigation into the in vivo efficacy and safety profiles of this compound and its analogs, particularly in the context of antibody-drug conjugates, is warranted.[1][4]
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. netjournals.org [netjournals.org]
- 15. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. apexbt.com [apexbt.com]
- 22. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. This compound Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Duocarmycin SA
For Immediate Implementation by Laboratory Personnel
As a cornerstone of innovation, the safety and integrity of your research environment are paramount. Duocarmycin SA, an exceptionally potent DNA alkylating agent, requires stringent handling and disposal protocols to ensure the safety of researchers and compliance with regulatory standards. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials.
This compound is classified as a highly hazardous substance due to its potent cytotoxic, mutagenic, carcinogenic, and reproductive toxicity.[1] Adherence to the following procedures is mandatory to mitigate risks of exposure and environmental contamination.
I. Primary Disposal Protocol: Segregation and Incineration
The universally accepted and required method for the disposal of this compound and any materials that have come into contact with it is through segregation as cytotoxic/cytostatic hazardous waste, followed by high-temperature incineration.[2] This ensures the complete destruction of the cytotoxic compound.
Step-by-Step Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling this compound or any contaminated waste, personnel must wear appropriate PPE. This includes double chemotherapy-rated gloves, a solid-front barrier gown, safety goggles or a full-face shield, and respiratory protection as determined by your institution's safety assessment.[3]
-
Waste Segregation at Point of Generation: Immediately segregate all waste contaminated with this compound. This includes:
-
Non-Sharps Waste: Gloves, gowns, bench paper, absorbent pads, and other contaminated disposable items.
-
Sharps Waste: Needles, syringes, glass vials, and any other sharp items that have contacted this compound.
-
Liquid Waste: Unused or expired solutions of this compound, contaminated buffers, and rinsates.
-
-
Use Designated Cytotoxic Waste Containers:
-
Non-Sharps: Dispose of in thick, leak-proof plastic bags, typically color-coded yellow with a purple stripe and clearly labeled with the cytotoxic hazard symbol.[2] These bags should then be placed inside a rigid secondary container.
-
Sharps: Dispose of directly into a rigid, puncture-proof sharps container with a purple lid, also clearly labeled as "Cytotoxic Waste."[2]
-
Liquids: Collect in a dedicated, sealed, and leak-proof container labeled as "Hazardous Waste: this compound." Do not mix with other chemical waste streams.
-
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access, away from general laboratory traffic, pending pickup by a certified hazardous waste transporter.
-
Final Disposal: The collected waste must be transported by a certified carrier to a permitted treatment facility for high-temperature incineration, in accordance with local, state, and federal regulations.[2] A hazardous waste consignment note must accompany the waste to its final destination.[2]
II. Spill and Decontamination Procedures
In the event of a spill, immediate and proper decontamination is critical.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: As detailed in the primary disposal protocol.
-
Contain the Spill: Use absorbent, liquid-binding material (e.g., diatomite or universal binders) to cover and contain the spill.[1]
-
Decontaminate Surfaces:
-
Carefully clean the spill area, working from the outside in.
-
The Safety Data Sheet for this compound suggests scrubbing surfaces and equipment with alcohol.[1]
-
All cleaning materials (pads, wipes, gloves, etc.) must be disposed of as cytotoxic waste.
-
-
Final Cleaning: Once the initial decontamination is complete, the area should be cleaned again with a laboratory-grade detergent and water.
III. Chemical Inactivation (for Informational Purposes)
While high-temperature incineration is the required disposal method, research into the chemical properties of duocarmycins suggests potential avenues for chemical inactivation. It is critical to note that these methods are not yet validated for routine disposal and should only be considered for spill decontamination under the guidance of safety professionals.
-
Alkaline Hydrolysis: Studies on duocarmycin analogs indicate that their DNA-adducts can be reversed under high pH (alkaline) conditions.[3] Furthermore, hydrolysis can lead to the degradation of the active spirocyclopropylhexadienone moiety. One synthetic procedure utilizes sodium hydroxide in an aqueous solution to hydrolyze a related compound.[2] This suggests that treatment with a strong base like sodium hydroxide could potentially be used to inactivate this compound. However, specific parameters such as concentration, temperature, and contact time required for complete detoxification have not been formally established for disposal purposes.
Caution: Any attempt at chemical inactivation must be thoroughly evaluated by your institution's Environmental Health and Safety (EHS) department to verify the completeness of the reaction and the non-hazardous nature of the resulting degradation products.
Data Summary: Waste and Container Guide
| Waste Type | Description | Container Type | Labeling | Final Disposal |
| Solid Non-Sharps | Contaminated gloves, gowns, absorbent pads, lab paper, plasticware. | Yellow & purple-striped, leak-proof bags within a rigid secondary container.[2] | "Cytotoxic Waste" / Biohazard Symbol | High-Temperature Incineration |
| Sharps | Contaminated needles, syringes, vials, glass slides, pipettes. | Rigid, puncture-proof container with a purple lid.[2] | "Cytotoxic Sharps Waste" / Biohazard Symbol | High-Temperature Incineration |
| Liquid Waste | Unused/expired this compound solutions, contaminated buffers, rinsates. | Sealed, leak-proof, compatible chemical waste container. | "Hazardous Waste: this compound" + other required labels. | High-Temperature Incineration |
| Spill Cleanup | Absorbent materials and PPE used to clean a spill. | Yellow & purple-striped, leak-proof bags within a rigid secondary container.[2] | "Cytotoxic Waste" / Biohazard Symbol | High-Temperature Incineration |
Visual Workflow for this compound Disposal
References
- 1. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Duocarmycin SA
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Duocarmycin SA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. This compound is an extremely potent cytotoxic agent and should only be handled by trained personnel in a properly equipped facility.[1]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Germ cell mutagenicity (Category 1A, 1B) : May cause genetic defects.[1]
-
Carcinogenicity (Category 1A, 1B) : May cause cancer.[1]
-
Reproductive toxicity (Category 1A, 1B) : May damage fertility or the unborn child.[1]
Due to its high potency, occupational exposure limits for this compound are expected to be in the single-digit nanogram or even sub-nanogram per cubic meter range.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the final line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-rated gloves | Two pairs of chemotherapy-rated gloves are required. The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff.[3][4] |
| Body Protection | Disposable, poly-coated gown | Must be seamless with long sleeves and knitted or elastic cuffs, closing in the back. Gowns should be replaced every 2-3 hours or immediately after a spill.[3] |
| Eye and Face Protection | Full face shield and goggles | A full face shield is necessary to protect against splashes. Goggles should be worn in addition to the face shield if there is a significant splash risk.[3] |
| Respiratory Protection | NIOSH-certified N95 respirator | A fit-tested N95 respirator is required to protect against airborne particles and splashes.[3] |
| Head and Foot Protection | Full-coverage headwear and shoe covers | Head and hair covers are mandatory. Two pairs of shoe covers should be worn when entering a spill area, with the outer pair removed upon exiting.[3] |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for the safe handling of this compound, from receiving to disposal.
1. Preparation and Engineering Controls:
-
All handling of this compound must be conducted in a designated area with appropriate exhaust ventilation, such as a certified fume hood or a biological safety cabinet.[1][5]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Before starting any work, verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Before entering the designated handling area, don head and shoe covers, an N95 respirator, and safety goggles/face shield.[3]
-
Perform hand hygiene and then don the chemotherapy-rated gown.[3]
-
Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves.
-
Don the second pair of gloves, pulling the cuffs over the gown sleeves.[3]
3. Handling and Experimental Procedures:
-
Handle the compound in a well-ventilated area and avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
If preparing solutions, select an appropriate solvent based on the experimental requirements and solubility information.[7]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
5. Decontamination and Cleaning:
-
Following any procedure, decontaminate all surfaces and equipment by scrubbing with alcohol.[1]
-
Absorb any spills with an inert, finely-powdered liquid-binding material such as diatomite.[1]
6. Doffing PPE:
-
Remove the outer pair of gloves first.[3]
-
Remove the gown and other PPE before removing the inner pair of gloves.[3]
-
Consider all used PPE as contaminated and dispose of it immediately in a designated hazardous waste container.[3]
-
Perform hand hygiene after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[1]
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place all used disposable PPE (gloves, gown, shoe covers, etc.) in a designated, clearly labeled hazardous waste container.[3] |
| Unused Product | Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] |
| Contaminated Labware | Disposable labware should be placed in the hazardous waste container. Reusable labware must be decontaminated before washing. |
| Spill Material | Collect all materials used to clean up a spill (absorbent material, etc.) and place them in the designated hazardous waste container. |
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
